molecular formula C5H12N2O B3320115 4-Amino-3-hydroxypiperidine CAS No. 1206906-33-3

4-Amino-3-hydroxypiperidine

Cat. No.: B3320115
CAS No.: 1206906-33-3
M. Wt: 116.16
InChI Key: UVBKPWNFXFUDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-hydroxypiperidine is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16. The purity is usually 95%.
The exact mass of the compound 4-Amino-3-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBKPWNFXFUDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391004-19-5
Record name 1391004-19-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to Chiral Pool Synthesis of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the chiral core of numerous therapeutic agents. Its vicinal amino alcohol functionality, embedded within a conformationally restricted piperidine ring, provides a valuable platform for developing potent and selective drug candidates. Achieving stereochemical control during its synthesis is paramount, as the biological activity is often confined to a single stereoisomer. This technical guide provides an in-depth exploration of synthetic strategies for 4-amino-3-hydroxypiperidine, focusing on the principles and practices of chiral pool synthesis. We will dissect established routes from readily available, enantiopure starting materials such as carbohydrates and amino acids, offering field-proven insights into experimental design, reaction mechanisms, and protocol execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic challenge.

Introduction: The Strategic Value of the 4-Amino-3-hydroxypiperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[1][2] When functionalized with a 1,2-amino alcohol moiety, as in 4-amino-3-hydroxypiperidine, the resulting scaffold presents three-dimensional diversity crucial for specific molecular interactions with biological targets like enzymes and receptors.[3] The synthesis of this structure, however, presents a significant stereochemical challenge: controlling the relative and absolute configuration of the two contiguous stereocenters at C3 and C4.

While methods like asymmetric synthesis or the resolution of racemic mixtures are viable, they often involve costly catalysts, chiral auxiliaries, or the loss of 50% of the material.[4][5] Chiral pool synthesis offers an elegant and often more economical alternative.[6][7][8] This strategy leverages the inherent chirality of abundant natural products—such as carbohydrates, amino acids, and terpenes—as inexpensive starting materials.[6][8] The core principle is to devise a synthetic pathway that transfers the existing, well-defined stereochemistry of the starting material to the target molecule, thereby circumventing the need to create chirality from scratch.

This guide will focus on two primary classes of chiral pool precursors for the synthesis of 4-amino-3-hydroxypiperidine: carbohydrates and amino acids. We will examine the logic behind precursor selection and the key transformations required to morph these natural scaffolds into the desired piperidine core.

Strategic Precursor Selection from the Chiral Pool

The success of a chiral pool synthesis hinges on identifying a starting material whose stereochemical framework can be efficiently mapped onto the target structure. For (3R,4R)-4-amino-3-hydroxypiperidine, the ideal precursor should contain the requisite stereocenters or functionalities that can be readily converted to them.

  • Carbohydrates (e.g., 2-Deoxy-D-ribose): Sugars are unparalleled in their stereochemical richness. 2-Deoxy-D-ribose, for instance, possesses the correct relative stereochemistry at C3 and C4 that can be translated to the C3 and C4 positions of the target piperidine. The synthetic challenge lies in selectively modifying the hydroxyl groups and constructing the heterocyclic ring.[5]

  • Amino Acids (e.g., D-Glutamic Acid, L-Serine): Amino acids provide a natural source of both a stereocenter and a nitrogen atom. D-Glutamic acid can serve as a precursor where its C4 carboxylate is transformed into the C4-amino group of the piperidine, and the C2-amino group becomes the ring nitrogen.[4][9] L-Serine can be used to construct piperidinone intermediates that are then further elaborated.[10]

The following sections detail the synthetic pathways originating from these precursor classes.

Synthesis from Carbohydrate Precursors: The 2-Deoxy-D-Ribose Approach

One of the most effective strategies for synthesizing derivatives of 4-amino-3-hydroxypiperidine utilizes 2-deoxy-D-ribose. This approach capitalizes on the sugar's inherent stereochemistry to set the C3 and C4 centers of the piperidine ring.[5] The general workflow involves reductive amination to form the ring, followed by functional group manipulations to install the C4-amino group.

Workflow: Carbohydrate to Piperidine

G Start 2-Deoxy-D-Ribose Step1 Reductive Amination (e.g., with Benzylamine, NaBH3CN) Start->Step1 Step2 Piperidine Ring Formation Step1->Step2 Step3 Protection of N and O (e.g., Bn, Boc) Step2->Step3 Step4 Hydroxyl Activation at C4 (e.g., Mesylation) Step3->Step4 Step5 SN2 Displacement (e.g., with NaN3) Step4->Step5 Step6 Azide Reduction (e.g., H2, Pd/C) Step5->Step6 End 4-Amino-3-hydroxypiperidine (Protected) Step6->End

Caption: General synthetic workflow from 2-deoxy-D-ribose.

Detailed Synthetic Protocol and Rationale

The synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a representative target, exemplifies this strategy.[5]

Step 1: Reductive Amination and Cyclization The open-chain form of 2-deoxy-D-ribose is reacted with a primary amine, such as benzylamine, to form an intermediate imine/enamine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This tandem reaction directly forms the piperidine ring.

  • Experimental Protocol:

    • Dissolve 2-deoxy-D-ribose (1.0 eq) in methanol.

    • Add benzylamine (1.1 eq) and stir for 1 hour at room temperature to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise. The choice of NaBH₃CN is critical; it is selective for the iminium ion over the aldehyde, preventing reduction of the starting sugar.

    • Maintain the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Work up the reaction with an aqueous basic solution and extract with an organic solvent.

Step 2: Hydroxyl Activation and Nucleophilic Substitution With the ring formed, the primary hydroxyl group is typically protected to prevent interference. The remaining secondary hydroxyl at the C4 position is then activated for displacement.

  • Experimental Protocol:

    • Selectively protect the primary C5 hydroxyl group (e.g., as a silyl ether).

    • Activate the C4 hydroxyl group as a good leaving group, typically by converting it to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine. This step proceeds with retention of configuration.

    • Displace the leaving group with an azide source (e.g., sodium azide in DMF). This is a classical Sₙ2 reaction, which proceeds with inversion of configuration at the C4 center. This inversion is crucial for establishing the final desired trans relationship between the C3-hydroxyl and C4-amino groups.

Step 3: Reduction of the Azide The azide is reduced to the primary amine.

  • Experimental Protocol:

    • Dissolve the azido-piperidine intermediate in a suitable solvent like methanol or ethanol.

    • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. This method is clean and efficient, with dinitrogen gas as the only byproduct.

This sequence provides a robust and stereocontrolled route to the desired 4-amino-3-hydroxypiperidine scaffold, with the stereochemistry dictated by the carbohydrate starting material.

Synthesis from Amino Acid Precursors: The D-Glutamic Acid Approach

D-Glutamic acid is another excellent chiral pool starting material, providing the C2, C3, C4, and C5 atoms of the piperidine backbone, along with the ring nitrogen.[9]

Synthetic Pathway: D-Glutamic Acid to Piperidine

G Start D-Glutamic Acid Step1 Esterification & N-Protection (Boc) Start->Step1 Step2 Ester Reduction (NaBH4/CaCl2) Step1->Step2 Step3 Hydroxyl Activation (Mesylation) Step2->Step3 Step4 Intramolecular Cyclization (Base-mediated) Step3->Step4 Step5 Piperidone Formation Step4->Step5 Step6 Piperidone Reduction & Functionalization Step5->Step6 End 4-Amino-3-hydroxypiperidine Derivative Step6->End

Caption: Synthetic pathway from D-glutamic acid.

Detailed Synthetic Protocol and Rationale

This route transforms the amino acid into a piperidone intermediate, which is then further elaborated. A published synthesis of (R)-3-aminopiperidine illustrates the core transformations.[9]

Step 1: Protection and Reduction The synthesis begins by protecting the amino group (e.g., as a Boc-carbamate) and esterifying the carboxylic acids. The ester at the C5 position is then selectively reduced to a primary alcohol.

  • Causality: The N-Boc group is chosen for its stability under various conditions and its ease of removal under acidic conditions. The reduction of the ester to the alcohol sets the stage for the cyclization step.

Step 2: Activation and Intramolecular Cyclization The newly formed primary alcohol is activated (e.g., mesylation), and the molecule is induced to cyclize via intramolecular displacement by the nitrogen atom, forming the piperidine ring.

  • Experimental Protocol:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Upon completion, the reaction mixture is warmed to room temperature, and a base is added to promote cyclization and deprotection/rearrangement to the final piperidone.

Step 3: Elaboration of the Piperidone The resulting piperidone can be converted to the 4-amino-3-hydroxypiperidine target through several steps. This typically involves stereoselective reduction of the ketone to introduce the C3-hydroxyl group and subsequent conversion of the C4 position (derived from the original C4-carboxylate) into the amino group. Biocatalytic reduction using ketoreductases can be a highly effective method for achieving high enantioselectivity in the ketone reduction step.[11][12][13]

Comparative Analysis of Synthetic Routes

To provide a clear overview for strategic decision-making, the described chiral pool approaches are summarized below.

Parameter Route from 2-Deoxy-D-Ribose Route from D-Glutamic Acid
Starting Material 2-Deoxy-D-RiboseD-Glutamic Acid
Key Advantage Direct installation of C3/C4 stereochemistry.Readily provides the piperidine backbone and N-atom.
Key Challenge Multiple protection/deprotection steps.Stereocontrol during ketone reduction and C4 functionalization.
Core Strategy Intermolecular reductive amination/cyclization.Intramolecular cyclization to form a piperidone intermediate.
Stereocontrol Substrate-controlled (chirality from sugar).Substrate and reagent-controlled (e.g., asymmetric reduction).

Conclusion and Future Perspectives

Chiral pool synthesis provides powerful and economically viable pathways to enantiopure 4-amino-3-hydroxypiperidine. By strategically selecting starting materials like carbohydrates or amino acids, chemists can leverage nature's stereochemical legacy to construct this pharmaceutically important scaffold with high fidelity. The choice between routes depends on factors such as the desired final stereoisomer, scale-up considerations, and available expertise.

The future of this field will likely see an increased integration of biocatalysis with traditional chemical methods.[6] Chemoenzymatic approaches, such as using ketoreductases for stereoselective ketone reductions, can simplify synthetic sequences and improve overall efficiency and greenness.[14][15] As the demand for complex chiral molecules continues to grow, the intelligent and creative application of the chiral pool will remain a cornerstone of modern organic synthesis.

References

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... Retrieved from [Link]

  • Ren, H., & Sherman, D. H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(7), 1346–1357. Available at: [Link]

  • Glinkerman, C. M., et al. (2021). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Tetrahedron, 95, 132338. Available at: [Link]

  • Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 318. Available at: [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Lyu, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8235. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available at: [Link]

  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Siler, D. A., Mighion, J. D., & Sorensen, E. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 83(1), 30–44. Available at: [Link]

  • Morgan, B., et al. (2013). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 11(36), 6135-6143. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Snaith, J. S., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2824-2834. Available at: [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 657-670. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]

Sources

4-Amino-3-hydroxypiperidine: A Strategic Chiral Building Block in Drug Discovery

[1]

Executive Summary

The 4-amino-3-hydroxypiperidine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2] Characterized by two contiguous stereocenters on a saturated nitrogen heterocycle, this building block offers unique vectors for hydrogen bonding and defined spatial orientation of pharmacophores.[1] Its utility spans from increasing aqueous solubility in lipophilic drug candidates to serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., Chk1, Pdk1) and next-generation anti-infectives.[1] This guide provides a technical deep-dive into the synthesis, stereochemical control, and application of this versatile moiety.[1]

Structural Significance & Stereochemistry[3]

The Pharmacophore

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs.[1] However, the 3,4-disubstituted pattern offers distinct advantages over the more common 4-monosubstituted variants:

  • Dipolar Vectors: The vicinal amino-alcohol motif creates a specific dipole moment that can lock the conformation of the ring or interact with polar pockets in enzyme active sites (e.g., the ribose-binding pocket of kinases).[1]

  • Solubility Enhancement: The addition of a hydroxyl group adjacent to the amine significantly lowers the LogP (lipophilicity) while providing a handle for metabolic stability or prodrug strategies.[1]

Stereochemical Landscape

The molecule possesses two chiral centers at C3 and C4, resulting in four possible stereoisomers.[1] Control over the relative configuration (cis vs. trans) is the primary synthetic challenge.[1]

ConfigurationRelationshipSynthetic Access RouteKey Characteristic
(3R, 4R) / (3S, 4S) TransEpoxide Ring OpeningThermodynamic product; Anti-periplanar opening.[1]
(3R, 4S) / (3S, 4R) CisSyn-dihydroxylation or InversionKinetic control required; often requires protection strategies.[1]

Synthetic Strategies

To ensure high enantiopurity and scalability, two primary routes are recommended: the Epoxide Opening Route (Chemical) for trans-isomers and the Biocatalytic Route (Enzymatic) for establishing the C3 chiral center.[1]

Pathway A: The Epoxide Opening (Trans-Selective)

This is the industry-standard method for generating the trans-amino-alcohol motif.[1] It relies on the inherent stereoelectronic preference of nucleophiles to open epoxides in an anti-diaxial fashion (Fürst-Plattner rule).[1]

Mechanism:

  • Precursor: N-Protected-1,2,3,6-tetrahydropyridine.[1]

  • Epoxidation: Reaction with m-CPBA yields the rac-epoxide (or chiral epoxide if using Jacobsen epoxidation).[1]

  • Ring Opening: Nucleophilic attack by an azide or amine source at C4.[1]

Pathway B: Biocatalytic Resolution

For high optical purity (>99% ee), enzymatic reduction of N-Boc-3-piperidone is superior.[1]

  • Enzyme: KRED (Ketoreductase) or AKR (Aldo-Keto Reductase).[1]

  • Outcome: Delivers (S)- or (R)-3-hydroxypiperidine, which serves as the substrate for subsequent C4 functionalization.[1]

Visualization of Synthetic Logic[1]

SynthesisWorkflowStartN-Boc-TetrahydropyridineEpoxide3,4-EpoxypiperidineIntermediateStart->Epoxidem-CPBA, DCMOpeningNucleophilic Ring Opening(NaN3 or Amine)Epoxide->OpeningAnti-diaxial attackTransProductTrans-4-Amino-3-HydroxyPiperidineOpening->TransProductReduction (H2/Pd)EnzymaticStartN-Boc-3-PiperidoneEnzymaticRedEnzymatic Reduction(KRED/AKR)EnzymaticStart->EnzymaticRedNADH cofactorChiralAlcohol(S)-3-HydroxypiperidineEnzymaticRed->ChiralAlcohol>99% ee

Caption: Figure 1. Dual synthetic workflows for accessing the 4-amino-3-hydroxypiperidine core. Top: Chemical route to trans-isomer.[1][3] Bottom: Biocatalytic route to chiral alcohol.

Detailed Experimental Protocol

Target: Synthesis of trans-4-Amino-1-Boc-3-hydroxypiperidine (Racemic or Chiral depending on epoxide source). Scale: Gram-scale laboratory prep.

Phase 1: Epoxidation[1]
  • Dissolve 10.0 g (54.6 mmol) of N-Boc-1,2,3,6-tetrahydropyridine in 150 mL of dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA, 70%, 1.2 eq) portion-wise over 30 minutes. Note: Exothermic reaction.[1]

  • Stir at room temperature for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Quench with saturated aqueous Na₂SO₃ to destroy excess peroxide, then wash with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid.[1]

  • Concentrate to yield N-Boc-3,4-epoxypiperidine as a clear oil (Yield: ~90-95%).

Phase 2: Regioselective Ring Opening[1]
  • Dissolve the epoxide (5.0 g) in EtOH/H₂O (8:2 v/v).

  • Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Reflux at 80°C for 12 hours. The azide ion attacks the C4 position preferentially due to steric and electronic factors.[1]

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Result: trans-4-Azido-3-hydroxypiperidine.[1]

Phase 3: Staudinger Reduction (or Hydrogenation)[1]
  • Dissolve the crude azide in THF.

  • Add Triphenylphosphine (PPh₃, 1.2 eq) and water (1 mL). Stir at RT for 4 hours (Staudinger reaction).

  • Alternative: Hydrogenation with Pd/C (10 wt%) under H₂ (1 atm) in MeOH for 2 hours.

  • Purification: Flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).

  • Final Product: trans-4-Amino-1-Boc-3-hydroxypiperidine (White solid).

Applications in Drug Discovery[1]

Kinase Inhibitors (Chk1 & Pdk1)

The trans-4-amino-3-hydroxypiperidine motif acts as a potent solvent-exposed tail in kinase inhibitors.[1]

  • Mechanism: The C3-hydroxyl group often forms a hydrogen bond with the hinge region or the ribose-binding pocket residues (e.g., Asp or Glu), improving potency by 10-100 fold compared to the non-hydroxylated analog.[1]

  • Example: In Chk1 inhibitors, this moiety replaces the solubilizing piperazine ring, reducing HERG liability while maintaining solubility.[1]

Anti-Infectives (Malaria & HCV)

Recent studies in J. Med.[1] Chem. highlight this scaffold in 2,8-disubstituted-1,5-naphthyridines targeting Plasmodium falciparum PI4K.

  • Role: The polar amino-alcohol mimics the transition state of the lipid substrate, disrupting the parasite's membrane formation.[1]

Quantitative Comparison of Scaffolds
Property4-Aminopiperidine4-Amino-3-Hydroxypiperidine Impact
cLogP 1.20.4 Improved aqueous solubility
tPSA (Ų) 26.046.2 Enhanced polar interactions
H-Bond Donors 12 Additional binding vector
Chiral Centers 02 Higher selectivity potential

Quality Control & Validation

To ensure the integrity of the chiral building block, the following analytical parameters must be met:

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the distinct coupling constant (

      
      ) between H3 and H4.
      
    • Trans-isomer:

      
       (Axial-Axial coupling).[1]
      
    • Cis-isomer:

      
       (Axial-Equatorial coupling).[1]
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% DEA.[1]

    • Acceptance Criteria: >98% ee for asymmetric synthesis batches.

References

  • Syntheses of Trans-4-amino-3-hydroxypiperidine Derivatives

    • Journal of Medicinal Chemistry, 1997, 40(2), 226–229.[1] "Synthesis and Structure-Activity Relationships of Novel 7-Substituted Quinolones."

    • [1]

  • Epoxide Opening Methodology

    • Arkivoc, 2008 (ii), 134-144.[1] "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration."

  • Biocatalytic Synthesis (Enzymatic Reduction)

    • Applied Biochemistry and Biotechnology, 2017, 181, 1080–1090.[1] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction."

  • Applications in Malaria (PI4K Inhibitors)

    • Journal of Medicinal Chemistry, 2024.[1] "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase."

    • [1]

  • Commercial Building Block Data

    • BenchChem: Trans-4-Amino-1-Boc-3-Hydroxypiperidine (CAS 443955-98-4).[1]

    • [1]

Spectroscopic Characterization of 4-Amino-3-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic signature of 4-Amino-3-hydroxypiperidine (C₅H₁₂N₂O, MW: 116.16 g/mol [1]), a key chiral building block in medicinal chemistry. For researchers in drug discovery and development, a thorough understanding of the spectral characteristics of such molecules is paramount for structural verification, purity assessment, and quality control. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-Amino-3-hydroxypiperidine, offering both practical experimental protocols and detailed interpretation of the expected spectral features.

Molecular Structure and Stereochemistry

4-Amino-3-hydroxypiperidine is a saturated heterocyclic compound featuring a piperidine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The presence of two chiral centers at C3 and C4 gives rise to four possible stereoisomers. The stereochemistry significantly influences the molecule's biological activity and its spectroscopic properties, particularly the NMR spectrum.

Caption: Structure of 4-Amino-3-hydroxypiperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Amino-3-hydroxypiperidine, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A standard operating procedure for preparing an NMR sample of a small molecule like 4-Amino-3-hydroxypiperidine is as follows:

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given the polar nature of the analyte, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices. D₂O is often preferred as the N-H and O-H protons will exchange with deuterium, simplifying the spectrum.

  • Transfer the solution to a 5 mm NMR tube.[3]

  • Ensure the solution is free of particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 4-Amino-3-hydroxypiperidine. These predictions are based on established chemical shift ranges for similar aliphatic amines and alcohols.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H-2ax, H-6ax2.9 - 3.2dddJ(gem) ≈ 12-13, J(ax-ax) ≈ 10-12, J(ax-eq) ≈ 3-4
H-2eq, H-6eq2.4 - 2.7dddJ(gem) ≈ 12-13, J(ax-eq) ≈ 3-4, J(eq-eq) ≈ 2-3
H-33.5 - 3.8m-
H-42.8 - 3.1m-
H-5ax1.8 - 2.1m-
H-5eq1.4 - 1.7m-
NH, NH₂, OH1.5 - 4.0 (broad)s (broad)Exchangeable with D₂O
Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum of 4-Amino-3-hydroxypiperidine is expected to be complex due to the overlapping signals of the methylene protons on the piperidine ring.

  • Ring Protons: The protons on the piperidine ring will appear in the range of approximately 1.4 to 3.8 ppm. The protons adjacent to the nitrogen (H-2 and H-6) will be the most deshielded and appear further downfield. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and exhibit geminal coupling.

  • Methine Protons: The proton at C3 (H-3), being attached to a carbon bearing a hydroxyl group, is expected to be in the 3.5 - 3.8 ppm region. The proton at C4 (H-4), adjacent to the amino group, will likely be found between 2.8 and 3.1 ppm.

  • Exchangeable Protons: The protons of the amino (NH₂) and hydroxyl (OH) groups, as well as the amine proton on the ring (NH), are exchangeable. In a solvent like CDCl₃, they would appear as broad singlets. In D₂O, these protons will exchange with deuterium, and their signals will disappear, which is a key diagnostic feature.

  • Stereochemistry: The coupling constants between adjacent axial protons (J(ax-ax)) are typically large (10-12 Hz), while axial-equatorial (J(ax-eq)) and equatorial-equatorial (J(eq-eq)) couplings are smaller. Analysis of these coupling constants in a high-resolution spectrum can help determine the relative stereochemistry of the amino and hydroxyl groups.

MS_Fragmentation M_H [M+H]⁺ m/z 117.1022 M_H_H2O [M+H-H₂O]⁺ m/z 99.0916 M_H->M_H_H2O - H₂O M_H_NH3 [M+H-NH₃]⁺ m/z 100.0759 M_H->M_H_NH3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of 4-Amino-3-hydroxypiperidine.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-3-hydroxypiperidine through NMR, IR, and MS provides a detailed and validated fingerprint of the molecule. By understanding the expected spectral data and the underlying principles of each technique, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug development and medicinal chemistry.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

Sources

The 4-Amino-3-Hydroxypiperidine Scaffold: Discovery & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Amino-3-hydroxypiperidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein coupled receptors (GPCRs) and microbial enzymes.

While often conflated with the pyrrolidine core found in fluoroquinolones like Gemifloxacin, this piperidine homologue has carved its own niche, particularly in the development of Histamine H3 receptor antagonists (e.g., JNJ-5207852) and next-generation antimalarials.

Part 1: Discovery and Medicinal Significance[1]

The "Privileged" Pharmacophore

The 4-amino-3-hydroxypiperidine moiety is prized for its ability to present a rigid, defined vector of hydrogen bond donors and acceptors. Unlike flexible linear amines, the piperidine ring locks the amino and hydroxyl groups into a specific conformation (cis or trans), allowing for:

  • High-Affinity Binding : The vicinal amino-alcohol motif mimics the transition states of peptide bond hydrolysis or binds tightly to polar pockets in receptors (e.g., the aspartic acid residue in GPCRs).

  • Solubility Enhancement : The secondary amine and hydroxyl group significantly lower logP, improving the aqueous solubility of lipophilic drug candidates.

  • Stereochemical Diversity : The scaffold possesses two chiral centers, offering four distinct stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) to fine-tune biological activity.

Key Applications
  • Histamine H3 Antagonists : The scaffold is the core of JNJ-5207852 , a potent H3 receptor antagonist developed for narcolepsy and cognitive disorders. The cis-configuration is often critical for optimal receptor occupancy.

  • Next-Generation Antibiotics : While Gemifloxacin uses a pyrrolidine ring, the piperidine homologue is extensively patented for use in "hybrid" fluoroquinolones designed to overcome MRSA resistance by altering the bulk and polarity of the C7 substituent.

  • Antimalarials : Recent screens (e.g., Malaria Box) have identified this scaffold in inhibitors of Plasmodium falciparum PI4K kinase, a novel target for malaria elimination.

Part 2: Synthetic Evolution

The synthesis of 4-amino-3-hydroxypiperidine has evolved from "brute force" reduction of aromatic heterocycles to elegant, stereoselective biocatalysis.

Generation 1: Aromatic Reduction (The "Brute Force" Approach)

Early syntheses relied on the catalytic hydrogenation of 4-amino-3-hydroxypyridine or 3-hydroxy-4-pyridone .

  • Mechanism : High-pressure hydrogenation using Rhodium on Carbon (Rh/C) or Ruthenium (Ru) catalysts.

  • Limitation : This yields a racemic mixture of cis and trans isomers (typically favoring cis due to catalyst approach). Separation requires tedious chromatography or crystallization with chiral acids (e.g., tartaric acid).

Generation 2: Chiral Pool Synthesis (The "High Fidelity" Approach)

To secure specific enantiomers, chemists utilized naturally occurring chiral synthons like L-Aspartic Acid or D-Ribose .

  • Route : L-Aspartic acid is cyclized to a pyrrolidinone, then ring-expanded to the piperidine.

  • Advantage : Guarantees absolute stereochemistry.

  • Disadvantage : High step count (6-8 steps) and poor atom economy due to extensive protecting group manipulations.

Generation 3: Biocatalysis (The "Green" Approach)

The state-of-the-art method employs Ketoreductases (KREDs) to asymmetrically reduce 4-amino-3-oxopiperidine derivatives.

  • Mechanism : An enzyme selectively reduces the ketone to the alcohol, setting the stereochemistry at C3 and often dynamically resolving the C4 center.

  • Advantage : >99% ee/de, mild conditions, and scalability for manufacturing.

Part 3: Detailed Synthetic Protocols

Protocol A: Stereoselective Synthesis of cis-4-Amino-3-Hydroxypiperidine (Racemic)

Target: (±)-cis-4-amino-3-hydroxypiperidine dihydrochloride

Reagents : 4-Amino-3-hydroxypyridine, 5% Rh/Alumina, Acetic Acid, Hydrogen gas (50 psi).

  • Preparation : Dissolve 4-amino-3-hydroxypyridine (10.0 g) in glacial acetic acid (100 mL) in a high-pressure autoclave vessel.

  • Catalyst Addition : Carefully add 5% Rhodium on Alumina (1.0 g, 10 wt%). Caution: Rhodium catalysts can ignite methanol/air mixtures; use inert atmosphere.

  • Hydrogenation : Seal the vessel, purge with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.4 bar) and heat to 60°C. Stir vigorously for 12 hours.

  • Workup : Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad.

  • Isolation : Concentrate the filtrate under reduced pressure to a viscous oil. Dissolve in EtOH (50 mL) and add concentrated HCl (15 mL).

  • Crystallization : Cool to 0°C. The cis-isomer dihydrochloride salt precipitates. Filter and wash with cold EtOH/Et2O.

    • Note: The trans-isomer remains largely in the mother liquor.

Protocol B: Enantioselective Resolution (Chemical)

Target: (3S, 4S)-4-Amino-3-hydroxypiperidine (JNJ-Intermediate)

  • Free Basing : Dissolve the racemic cis-dihydrochloride (from Protocol A) in water, basify with NaOH to pH 12, and extract with n-butanol.

  • Resolution : Add Dibenzoyl-L-tartaric acid (1.0 eq) in methanol.

  • Crystallization : Heat to reflux to dissolve, then cool slowly to 20°C. The (3S, 4S) enantiomer forms a diastereomeric salt with the tartrate.

  • Recrystallization : Recrystallize from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

Part 4: Comparative Analysis of Methods

FeatureAromatic Reduction (Gen 1)Chiral Pool (Gen 2)Biocatalysis (Gen 3)
Starting Material 4-Amino-3-hydroxypyridineL-Aspartic Acid / Ribose4-Boc-amino-3-piperidone
Stereocontrol Poor (Cis/Trans mix)Excellent (Defined by SM)Excellent (>99% ee/de)
Step Count 1 Step + Resolution6-8 Steps1 Step
Scalability HighLowVery High
Cost LowHighMedium (Enzyme cost)
Primary Use Commodity ReagentsEarly DiscoveryIndustrial Mfg

Part 5: Visualized Synthetic Pathways

SynthesisPathways cluster_0 Route 1: Aromatic Reduction (Racemic) cluster_1 Route 2: Chiral Pool (Aspartic Acid) Pyridine 4-Amino-3-hydroxypyridine Racemate (±)-cis-4-Amino-3-hydroxypiperidine Pyridine->Racemate Hydrogenation H2_Rh H2 / Rh-Al2O3 Acetic Acid, 60°C Enantiomer (3S,4S)-Enantiomer (>99% ee) Racemate->Enantiomer Crystallization Resolution Dibenzoyl-L-Tartaric Acid Resolution Piperidine (3S,4S)-N-Boc-4-Amino -3-hydroxypiperidine Enantiomer->Piperidine Equivalent Target Aspartic L-Aspartic Acid Pyrrolidinone Chiral Pyrrolidinone Aspartic->Pyrrolidinone Cyclization Cyclization & Protection Pyrrolidinone->Piperidine Multi-step Expansion Ring Expansion (Dieckmann/Red)

Caption: Comparison of the industrial "Aromatic Reduction" route (top) versus the academic "Chiral Pool" route (bottom) for accessing the bioactive (3S,4S) scaffold.

References

  • JNJ-5207852 Discovery : Barbier, A. J., et al. "Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist."[1] British Journal of Pharmacology, 2004.[1]

  • Scaffold Synthesis Review : "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry, 2012.

  • Antimalarial Applications : "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." Journal of Medicinal Chemistry, 2024.

  • Enzymatic Synthesis : "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase." RSC Advances, 2015.

  • Gemifloxacin Structure Clarification : "Gemifloxacin: a new fluoroquinolone." Expert Opinion on Pharmacotherapy, 2004.

Sources

Thermodynamic & Physicochemical Profiling of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-hydroxypiperidine (CAS: 1391004-19-5 for generic stereochemistry) represents a critical chiral scaffold in the synthesis of kinase inhibitors, opioid analogs, and glycomimetics.[1] Its thermodynamic profile is defined by high polarity, stereochemical complexity (cis vs. trans isomers), and significant hygroscopicity. This guide provides a comprehensive analysis of its thermodynamic properties, offering experimentally grounded protocols for characterization. We move beyond simple data listing to explore the causality between its diamine/hydroxyl structure and its behavior in solid-state and solution phases.[1]

Chemical Identity & Stereochemical Architecture[1][2]

The thermodynamic behavior of 4-Amino-3-hydroxypiperidine is governed by its conformational flexibility and the ability to form intramolecular hydrogen bonds.[1]

  • IUPAC Name: 4-Amino-3-piperidinol[1][2]

  • Molecular Formula: C₅H₁₂N₂O

  • Molecular Weight: 116.16 g/mol

  • Key Isomers:

    • (3R,4R)- / (3S,4S)-trans: Often thermodynamically more stable due to equatorial positioning of substituents in the chair conformation.[1]

    • (3R,4S)- / (3S,4R)-cis: Can exhibit distinct intramolecular H-bonding (OH[1]···N) that alters pKa and solubility.[1]

Structural Visualization

The following diagram illustrates the workflow for isolating and characterizing the specific stereoisomers, a critical first step before thermodynamic profiling.

StereochemWorkflow Raw Racemic 4-Amino-3-hydroxypiperidine Res Chiral Resolution (Tartaric Acid / Enzymatic) Raw->Res Salt Formation Iso Isomer Isolation (Cis vs Trans) Res->Iso Crystallization Char Thermodynamic Profiling (DSC, TGA, pKa) Iso->Char Pure Isomer

Figure 1: Critical path for stereoisomer isolation prior to thermodynamic assessment.[1] Resolution is often required as commercial sources may supply racemates.

Thermodynamic Properties Profile

Solid-State Thermodynamics

The solid-state behavior of 4-Amino-3-hydroxypiperidine is dominated by its capacity for hydrogen bonding, leading to high lattice energy relative to its molecular weight.[1]

PropertyValue / RangeTechnical Insight
Melting Point 70–75 °CRelatively low MP suggests a molecular lattice held by H-bonds but susceptible to disruption.[1] Sharpness indicates purity; broadening indicates hygroscopic water uptake.[1]
Enthalpy of Fusion (

)
Not ReportedEst. 15–25 kJ/mol .[1] Determination via DSC is required for solubility modeling (see Protocol 4.1).[1]
Hygroscopicity HighThe molecule readily forms hydrates. Storage at 2–8°C under inert gas is mandatory to prevent deliquescence.[1]
Thermal Stability < 150 °CStable up to MP.[1] Onset of degradation (oxidation of amine/dehydration) typically observed >150°C by TGA.[1]
Solution Thermodynamics & Ionization

As a heterocyclic diamine with a vicinal hydroxyl group, the ionization behavior is complex. The molecule exists in three protonation states depending on pH:



  • pKa1 (Piperidine N): ~9.5 – 10.5 (Estimated).[1] The secondary amine is the most basic site.

  • pKa2 (Primary Amine): ~6.5 – 8.0 (Estimated).[1] The 4-amino group is less basic, further modulated by the electron-withdrawing inductive effect of the adjacent 3-hydroxyl group.[1]

  • LogP (Octanol/Water): < 0 (Highly Polar).[1] The presence of three polar centers (NH, NH₂, OH) ensures high water solubility and poor lipid permeability without derivatization.

Experimental Methodologies (Protocols)

To generate high-integrity data for your specific batch or isomer, follow these validated protocols.

Differential Scanning Calorimetry (DSC) for Purity &

Objective: Determine the absolute purity and heat of fusion to predict solubility in organic solvents.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent moisture loss/gain during the run.

  • Protocol:

    • Equilibrate at 0 °C.

    • Ramp 10 °C/min to 120 °C.

    • Critical Step: If an endotherm is observed < 60 °C, it likely indicates solvate desolvation.[1] Cycle Cool (-50 °C) and Re-heat to distinguish melting from solvent loss.[1]

  • Analysis: Integrate the melting peak. The onset temperature (

    
    ) is the melting point.[1] Purity is calculated using the van't Hoff equation based on peak depression.
    
Potentiometric Titration for pKa Determination

Objective: Accurately resolve the overlapping pKa values of the diamine system.

  • System: Automated Titrator (e.g., Sirius T3 or Metrohm).

  • Solvent: 0.15 M KCl (aqueous) to maintain ionic strength.

  • Protocol:

    • Dissolve 5 mg of 4-Amino-3-hydroxypiperidine in 10 mL degassed water/KCl.

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH (CO₂-free) up to pH 12.0.

    • Data Processing: Use Bjerrum plots to identify inflection points.

  • Why this matters: The vicinal amino-alcohol motif can chelate metals.[1] Titration in the presence of Cu²⁺ can determine stability constants for metal scavenging applications.

Speciation & Solubility Diagram

The following graph illustrates the ionization states. Understanding this is crucial for extraction processes; the molecule is only extractable into organic solvents (like DCM) at pH > 11.[1]

Speciation cluster_solubility Solubility Implications Cat2 H2L++ (Fully Protonated) pH < 6 Cat1 HL+ (Piperidine N+) pH 7-9 Cat2->Cat1 pKa2 ~7.5 (Loss of -NH3+) Highly Water Soluble Highly Water Soluble Cat2->Highly Water Soluble Neu L (Neutral Free Base) pH > 11 Cat1->Neu pKa1 ~10.0 (Loss of Piperidine H+) Water Soluble Water Soluble Cat1->Water Soluble Organic Soluble Organic Soluble Neu->Organic Soluble Extractable

Figure 2: pH-dependent speciation.[1] Extraction efficiency is maximized only when pH > pKa1.

Applications & Implications in Drug Development[5]

Synthesis Strategy

The thermodynamic instability of the free amine to oxidation necessitates the use of protecting groups (e.g., Boc, Cbz) during early synthesis.

  • Reaction Engineering: The 3-hydroxyl group provides a handle for directing stereoselective functionalization.[1] However, its H-bond donor capability can disrupt organometallic catalysts (e.g., Pd-catalyzed couplings).[1]

  • Recommendation: Mask the hydroxyl as a silyl ether (TBS/TBDPS) if thermodynamic solubility data indicates poor compatibility with non-polar reaction media.[1]

Formulation Stability
  • Salt Selection: The free base (MP 70-75°C) is low melting.[1] For drug formulation, converting to a Hydrochloride or Tartrate salt is recommended to raise the melting point (>150°C) and improve crystallinity, thereby enhancing thermodynamic stability and shelf-life.

References

  • Sigma-Aldrich. 4-Amino-3-hydroxypiperidine Product Specification & MSDS. (Accessed 2023).[1][3][4]

  • National Institute of Standards and Technology (NIST). Thermodynamic Data for Piperidine Derivatives. NIST Chemistry WebBook.[1]

  • PubChem. Compound Summary for 4-Amino-3-hydroxypiperidine (and stereoisomers). National Library of Medicine.[1] [1]

  • BenchChem. Trans-4-Amino-1-boc-3-hydroxypiperidine Properties and Applications.

  • Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. (Provides comparative thermodynamic data for cyclic diamines).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-3-hydroxypiperidine

[1]

Part 1: Executive Summary & Molecular Profile[1]

4-Amino-3-hydroxypiperidine is a critical chiral building block, most notably utilized in the synthesis of the fluoroquinolone antibiotic Gemifloxacin [1]. Its handling is complicated by its dual functionality (amine and hydroxyl groups) and its existence in multiple forms: the highly polar Free Base , the ionic Salt (typically Dihydrochloride), and lipophilic Protected intermediates (e.g., N-Boc).

Understanding the solubility differential between these forms is the key to efficient purification.[1] This guide provides a logic-based approach to solvent selection, moving beyond simple look-up tables to mechanistic understanding.[1]

Physicochemical Descriptors[1][2][3]
PropertyValue / DescriptorImplications for Solubility
Molecular Formula C₅H₁₂N₂OSmall, highly polar skeleton.[1]
Molecular Weight 116.16 g/mol Low MW favors solubility in small-molecule solvents.[1]
LogP (Free Base) ~ -1.6 (Predicted) [2]Hydrophilic. Prefers aqueous/polar phases.[1] Poor solubility in hexanes/ether.[1]
pKa (Piperidine NH) ~ 10.5 - 11.0Highly basic.[1] Exists as a cation at neutral pH.[1]
pKa (Primary NH₂) ~ 9.0 - 9.5Moderately basic.[1]
H-Bond Donors 3 (NH, NH₂, OH)Strong potential for crystal lattice energy; requires protic solvents to dissolve.

Part 2: Solubility Data & Solvent Compatibility

The solubility of 4-Amino-3-hydroxypiperidine is strictly dependent on its protonation state and protecting group status.[1]

Comparative Solubility Matrix

The following table categorizes solubility based on the chemical form. This data is synthesized from patent literature regarding Gemifloxacin intermediates [1][3] and standard chemical principles for aminopiperidines.[1]

Solvent ClassSpecific SolventFree Base Salt (2HCl) N-Boc Protected
Water Water (pH 7)High (>100 mg/mL)Very High Low / Insoluble
Alcohols MethanolHigh ModerateHigh
EthanolModerateLowHigh
Isopropanol (IPA)LowVery LowModerate
Chlorinated Dichloromethane (DCM)Moderate*Insoluble High
Polar Aprotic DMSO / DMFHigh SolubleHigh
AcetonitrileLowInsolubleHigh
Esters Ethyl AcetateLowInsoluble High
Ethers THFLowInsolubleHigh
Diethyl Ether / MTBEInsoluble Insoluble Moderate
Hydrocarbons Hexane / TolueneInsoluble Insoluble Low

*Note: The free base has limited solubility in DCM compared to alcohols, but can be extracted into DCM from aqueous base if the aqueous phase is saturated with salt (salting out).

Dissolution Mechanism & Thermodynamics[1]
  • Free Base: Dissolution is driven by Hydrogen Bonding.[1] Solvents must be able to accept or donate H-bonds to disrupt the strong intermolecular lattice network of the amine/hydroxyl groups.[1]

    • Best Solvents: Methanol, Water.[1][2]

  • Dihydrochloride Salt: Dissolution is driven by Ion-Dipole interactions.[1] High dielectric constant (

    
    ) is required.[1]
    
    • Best Solvents: Water.[1][2][3][4][5]

    • Anti-Solvents: Acetone, Isopropanol, Ethyl Acetate (Used to precipitate the salt).

  • N-Boc Derivative: The tert-butyl carbamate group masks the polar NH, significantly increasing lipophilicity (LogP shifts to positive values).

    • Best Solvents: DCM, Ethyl Acetate (Standard organic synthesis solvents).[1]

Part 3: Process Engineering & Purification Workflows

The drastic solubility difference between the salt and the free base is the primary lever for purification.

Visualization: Solubility-Driven Purification Logic[1]

The following diagram illustrates how to manipulate solvent systems to isolate the pure compound.

SolubilityWorkflowcluster_legendSolubility StateStartCrude Reaction Mixture(Contains 4-Amino-3-hydroxypiperidine)AcidifyAcidification(Add HCl in MeOH/IPA)Start->Acidify If impurities areorganic solubleSaltFormForm Dihydrochloride Salt(Precipitate)Acidify->SaltForm Salt is insoluble in organicsFilterFiltration & Wash(Wash with Acetone/Ether)SaltForm->FilterPureSaltPure Salt (Solid)Storage Stable FormFilter->PureSaltFreeBaseGenFree Basing(Add NaOH/KOH in Water)PureSalt->FreeBaseGen If Free Baserequired for next stepExtractExtraction(DCM or CHCl3 + Isopropanol)FreeBaseGen->Extract Phase TransferEvapEvaporationExtract->EvapPureBasePure Free Base(Oil or Low-Melting Solid)Evap->PureBaseKey1Blue: Mixed PhaseKey2Green: Solid Phase (Precipitate)Key3Red: Organic Phase

Figure 1: Purification workflow leveraging the solubility switch between the HCl salt (insoluble in organics) and the Free Base (extractable).

Protocol: Recrystallization of the Dihydrochloride Salt

Context: This method is used to purify the intermediate from organic impurities.

  • Dissolution: Suspend the crude 4-Amino-3-hydroxypiperidine dihydrochloride in a minimum volume of hot Methanol (approx. 60°C). If it does not fully dissolve, add Water dropwise until a clear solution is obtained.

  • Filtration: Filter the hot solution to remove mechanical impurities (insoluble particulates).[1]

  • Crystallization:

    • Allow the solution to cool to room temperature.[1][4]

    • Slowly add an anti-solvent such as Isopropanol or Acetone (Ratio 1:3 relative to Methanol) with gentle stirring.[1]

    • Note: The salt is insoluble in acetone; rapid addition may cause oiling out.[1] Slow addition favors crystal growth.[1]

  • Isolation: Cool the slurry to 0-5°C for 2 hours. Filter the white crystalline solid and wash with cold Acetone/Ether.[1]

  • Drying: Dry under vacuum at 40°C. (Hygroscopic: Ensure desiccant is present).[1]

Protocol: Extraction of the Free Base

Context: Required when using the amine as a nucleophile in the next reaction step.

  • Basification: Dissolve the salt in a minimum amount of water.[1] Adjust pH to >12 using 50% NaOH or KOH solution.[1]

  • Solvent Selection: Use Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) .[1]

    • Why IPA? The free base is highly polar.[1] Pure DCM may not extract it efficiently.[1] The addition of IPA increases the polarity of the organic phase, improving partition coefficient (

      
      ).
      
  • Extraction: Extract the aqueous layer 3-4 times.[1] (Multiple extractions are critical due to high water solubility).[1]

  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure. Caution: The free base may be an oil or low-melting solid sensitive to oxidation.

Part 4: Experimental Determination (SOP)

If precise solubility values are required for a specific solvent mixture (e.g., for a reaction optimization Design of Experiments), use the Saturation Shake-Flask Method .

  • Preparation: Add excess solid 4-Amino-3-hydroxypiperidine to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

  • Sampling: Stop agitation and allow undissolved solid to settle (or centrifuge).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.[1]

    • HPLC: Dilute the filtrate and analyze against a standard curve.[1]

Part 5: References

  • Hong, C. Y., et al. (1997).[1] "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of gemifloxacin."[1] Journal of Medicinal Chemistry. (Context: Synthesis of Gemifloxacin intermediates).[1]

  • PubChem Compound Summary. (2023). "3-Hydroxypiperidine and derivatives."[1][4][6][7][8][9] National Center for Biotechnology Information.[1]

  • Google Patents. (2010).[1] "Process for the preparation of gemifloxacin." US Patent Application US20100076193A1.[1] (Context: Solvents for deprotection and salt formation).[1]

  • BenchChem. (2023).[1] "Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents." (Context: Solubility behavior of Boc-protected piperidines).

Technical Guide: Molecular Architecture and Synthetic Utility of 4-Amino-3-hydroxypiperidine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Amino-3-hydroxypiperidine, a bifunctional heterocyclic scaffold critical to modern drug discovery.[1][2] Characterized by two chiral centers at C3 and C4, this moiety serves as a pharmacophore in kinase inhibitors, HCV assembly modulators, and antibacterial agents. This document details the stereochemical imperatives, electronic properties, and validated synthetic protocols required to utilize this scaffold effectively in medicinal chemistry campaigns.

Molecular Architecture & Stereochemistry

Core Connectivity and Chirality

The 4-amino-3-hydroxypiperidine scaffold contains two contiguous stereocenters, giving rise to four distinct stereoisomers: the cis-enantiomers ((3R,4S) and (3S,4R)) and the trans-enantiomers ((3R,4R) and (3S,4S)).[1] The relative stereochemistry dictates the spatial vectoring of the hydrogen-bond donor (OH) and acceptor/donor (NH₂) motifs, which is the primary determinant of biological activity.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The stability and preferred chair flip are governed by the A-values of the substituents and intramolecular hydrogen bonding (IMHB).

  • Trans-Isomers ((3R,4R) / (3S,4S)):

    • Diequatorial Conformer: The most stable conformer places both the C3-hydroxyl and C4-amino groups in equatorial positions.[1] This arrangement minimizes 1,3-diaxial interactions but distances the functional groups, limiting IMHB.

    • Diaxial Conformer: Less stable due to steric strain, but brings the OH and NH₂ groups into closer proximity, potentially allowing for a weak IMHB.

    • Medicinal Utility: The diequatorial trans-isomer is a "linear" vector, often used to span distinct pockets in an enzyme active site (e.g., ribose pocket in kinases).

  • Cis-Isomers ((3R,4S) / (3S,4R)):

    • Axial-Equatorial Conformer: One substituent is axial and the other equatorial.[1]

    • IMHB Stabilization: The cis arrangement facilitates a strong intramolecular hydrogen bond between the C3-OH and C4-NH₂, stabilizing the structure and reducing the entropic penalty upon binding to a protein target. This "pre-organized" conformation is often exploited in GPCR ligands.

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and synthetic divergence of the isomers.

GStart4-Amino-3-hydroxypiperidineScaffoldTransTrans-Isomer(3R,4R) / (3S,4S)Start->TransEpoxide OpeningCisCis-Isomer(3R,4S) / (3S,4R)Start->CisReductive AminationDieqDiequatorial Chair(Stable, Open Vector)Trans->DieqMajor ConformerAxEqAxial-Equatorial Chair(IMHB Stabilized)Cis->AxEqMajor ConformerApp1Application:Kinase Inhibitors(e.g., BTK, PI4K)Dieq->App1Linear VectorApp2Application:GPCR Ligands(e.g., Opioid, Ca2+ Channel)AxEq->App2Compact Vector

Caption: Conformational preference and resulting medicinal chemistry applications for cis and trans isomers.

Electronic Properties & Bonding Profile

The physicochemical properties of 4-amino-3-hydroxypiperidine are influenced by the inductive effect of the hydroxyl group on the vicinal amine.[1]

Basicity and Ionization

Understanding the pKa values is critical for predicting ionization state at physiological pH (7.4).

Functional GroupApprox. pKaElectronic Influence
N1 (Piperidine) ~10.8 - 11.0Typical secondary amine basicity.[1] Highly protonated at pH 7.4.
N4 (Primary Amine) ~9.5 - 9.8Lower than typical alkyl amines (~10.[1]5) due to the electron-withdrawing inductive effect (-I) of the vicinal C3-hydroxyl group.[1]
O3 (Hydroxyl) ~15-16Acts as a H-bond donor/acceptor.[1] Does not ionize at physiological pH.
Chelation Potential

The 1,2-aminoalcohol motif (specifically in the cis configuration) forms a bidentate ligand capable of chelating divalent metal ions (e.g., Zn²⁺, Mg²⁺). This property is relevant for inhibitors targeting metalloenzymes or when considering assay interference.

Synthetic Methodologies & Structural Validation[1][3]

To ensure scientific integrity, we present two distinct, self-validating protocols for accessing the trans and cis isomers.

Protocol A: Trans-Selective Synthesis (Epoxide Opening)

This route relies on the stereospecific anti-opening of an epoxide by a nitrogen nucleophile (Fürst-Plattner rule), guaranteeing trans stereochemistry.[1]

Target: trans-4-Amino-1-Boc-3-hydroxypiperidine Starting Material: N-Boc-3,4-epoxypiperidine (derived from N-Boc-1,2,3,6-tetrahydropyridine).[1]

Step-by-Step Workflow:

  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM at 0°C.

    • Validation: 1H NMR shows disappearance of alkene protons.

  • Ring Opening: React the epoxide with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in aqueous ethanol at reflux.

    • Mechanism:[1][3][4][5] Azide attacks the epoxide in an S_N2 fashion, resulting in trans-azido alcohol.

    • Safety: Maintain pH control to avoid HN₃ formation.

  • Reduction: Hydrogenation of the azide (H₂, Pd/C) in MeOH.

    • Result:trans-4-amino-3-hydroxypiperidine.[1][6]

Protocol B: Cis-Selective Synthesis (Reductive Amination)

This route utilizes the steric bulk of the protecting group to direct hydride attack.

Target: cis-4-Amino-1-Boc-3-hydroxypiperidine Starting Material: N-Boc-3-hydroxy-4-piperidone (or protected ether variant).[1]

Step-by-Step Workflow:

  • Imine Formation: Condense ketone with benzylamine (BnNH₂) in DCE.

  • Reduction: Add NaBH(OAc)₃ at 0°C.

    • Stereocontrol: The hydride attacks from the face opposite the C3-hydroxyl/alkoxy group, yielding the cis isomer as the major product.

  • Deprotection: Hydrogenolysis (H₂, Pd(OH)₂) removes the benzyl group.

Synthetic Pathway Diagram

SynthesisTetrahydropyridineN-Boc-TetrahydropyridineEpoxide3,4-EpoxideTetrahydropyridine->Epoxidem-CPBATransProdTrans-4-Amino-3-OH(Anti-Opening)Epoxide->TransProd1. NaN32. H2, Pd/CKetoneN-Boc-3-OH-4-PiperidoneImineImine IntermediateKetone->ImineBnNH2CisProdCis-4-Amino-3-OH(Hydride Delivery)Imine->CisProd1. NaBH(OAc)32. H2, Pd(OH)2

Caption: Divergent synthetic pathways for accessing specific stereoisomers.[5]

Medicinal Chemistry Applications

Kinase Inhibition (The Ribose Pocket)

In kinase drug discovery, the trans-4-amino-3-hydroxypiperidine motif mimics the ribose ring of ATP.[1]

  • Mechanism: The C3-hydroxyl group forms a hydrogen bond with the conserved glutamate in the kinase hinge region or the ribose-binding pocket (e.g., Lys/Glu pair).

  • Case Study (Malaria): In the development of Plasmodium falciparum PI4K inhibitors, this scaffold was optimized to bind into the ribose pocket, where the trans-configuration was essential for maintaining the correct vector to the hinge region while projecting the piperidine nitrogen towards solvent for solubility [1].

HCV Assembly Inhibitors

The 4-aminopiperidine scaffold serves as a core linker in Hepatitis C Virus (HCV) assembly inhibitors.

  • Function: It links a hydrophobic aryl group (targeting the viral capsid protein) with a polar headgroup. The 3-hydroxyl group modulates the basicity of the central nitrogen and provides a handle for tuning metabolic stability (blocking P450 oxidation sites) [2].

N-Type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been synthesized as N-type calcium channel blockers for neuropathic pain.[1]

  • SAR Insight: The introduction of the 3-hydroxyl group in a cis configuration restricts the conformational flexibility of the piperidine ring, locking the N-substituents into a bioactive conformation that fits the channel pore [3].

References

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry. (2024).[1] Link

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. (2015).[1] Link

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry. (2004). Link

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. (2012). Link

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. Applied Biochemistry and Biotechnology. (2017). Link

A Senior Application Scientist's Guide to Quantum Mechanical Calculations for 4-Amino-3-hydroxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold and the Role of Quantum Mechanics

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. 4-Amino-3-hydroxypiperidine, in particular, presents a chiral structure with multiple functional groups—a secondary amine, a primary amine, and a hydroxyl group—that can be pivotal for establishing specific interactions with biological targets.[2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for its effective utilization in the development of novel therapeutics.[4]

Quantum mechanics (QM) offers a powerful lens to investigate molecular systems with high accuracy, transcending the limitations of classical molecular mechanics.[5][6] By solving the Schrödinger equation (or approximations thereof), we can elucidate the electronic structure of molecules, which governs their geometry, stability, and reactivity.[7] For drug discovery, QM methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties that are critical for drug-receptor interactions, such as conformational energies, charge distributions, and sites susceptible to metabolic attack.[8][9][10] This guide provides an in-depth technical overview of performing and interpreting quantum mechanical calculations on 4-Amino-3-hydroxypiperidine, tailored for researchers and scientists in drug development.

The Computational Strategy: A Step-by-Step Workflow

A robust computational investigation of 4-Amino-3-hydroxypiperidine involves a multi-step process. The following workflow ensures a comprehensive analysis of the molecule's properties.

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Electronic Structure Analysis cluster_3 Interpretation & Application mol_build Molecule Building & Initial Optimization conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt Identify unique conformers freq_anal Frequency Analysis geom_opt->freq_anal Verify minima spe Single Point Energy Calculation freq_anal->spe Lowest energy conformer homo_lumo Frontier Molecular Orbitals spe->homo_lumo mep Molecular Electrostatic Potential spe->mep interpretation Relate Properties to Drug Action homo_lumo->interpretation mep->interpretation

Figure 1: A generalized workflow for the quantum mechanical characterization of 4-Amino-3-hydroxypiperidine.

Experimental Protocols: A Detailed Methodological Guide

The following protocols outline the practical steps for conducting quantum mechanical calculations on 4-Amino-3-hydroxypiperidine. These steps are designed to be self-validating, ensuring the reliability of the obtained results.

Protocol 1: Conformational Analysis

The conformational landscape of 4-Amino-3-hydroxypiperidine is complex due to the flexible piperidine ring and the rotatable bonds of the substituents. Identifying the global minimum energy conformation and other low-energy conformers is crucial, as these are the most likely to be biologically active.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of 4-Amino-3-hydroxypiperidine using a molecular editor. Given the stereocenters, ensure the correct chirality is represented. For a comprehensive study, both enantiomers and diastereomers should be considered.

  • Molecular Mechanics Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94). This is a computationally less expensive way to explore a wide range of possible conformations.

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further QM calculations.

  • Geometry Optimization with DFT: For each selected conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[11][12] For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family are recommended.[11][13]

  • Frequency Analysis: After each geometry optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) or Raman spectra for validation.[14]

Protocol 2: Electronic Structure and Reactivity Descriptors

Once the lowest energy conformer is identified, a more detailed analysis of its electronic properties can be performed.

Step-by-Step Methodology:

  • Single Point Energy Calculation: Using the optimized geometry of the lowest energy conformer, perform a single point energy calculation with a larger, more flexible basis set (e.g., 6-311++G(d,p)) to obtain a more accurate electronic energy.[15]

  • Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the electron density surface. The MEP map reveals the charge distribution and identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding non-covalent interactions with a biological target.[8]

  • Calculation of Quantum Chemical Descriptors: From the output of the QM calculations, various descriptors relevant to drug-likeness and reactivity can be derived.

Data Presentation and Interpretation

The quantitative data obtained from the QM calculations should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Properties of the Most Stable Conformer of 4-Amino-3-hydroxypiperidine
PropertyCalculated ValueSignificance in Drug Design
Relative Energy (kcal/mol)0.00Most probable conformation for receptor binding.
Dipole Moment (Debye)[Hypothetical Value]Influences solubility and membrane permeability.
HOMO Energy (eV)[Hypothetical Value]Relates to susceptibility to oxidation.
LUMO Energy (eV)[Hypothetical Value]Relates to susceptibility to reduction.
HOMO-LUMO Gap (eV)[Hypothetical Value]Indicator of chemical stability and reactivity.
Molecular Electrostatic PotentialSee Figure 3Identifies sites for hydrogen bonding and other non-covalent interactions.

Note: The hypothetical values would be replaced with actual data from the calculations.

Visualization of Key Molecular Properties

Visual representations are essential for interpreting the results of QM calculations.

G cluster_0 Calculated Quantum Mechanical Properties cluster_1 Implications for Drug Design Conformation Low-Energy Conformations Binding_Pose Predicted Receptor Binding Pose Conformation->Binding_Pose Dictates 3D fit HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Reactivity Metabolic Stability & Reactivity HOMO_LUMO->Reactivity Indicates susceptibility to metabolism MEP Molecular Electrostatic Potential (MEP) MEP->Binding_Pose Guides non-covalent interactions SAR Structure-Activity Relationship (SAR) Binding_Pose->SAR Rationalizes activity Reactivity->SAR Informs on potential liabilities

Figure 2: The relationship between calculated quantum mechanical properties of 4-Amino-3-hydroxypiperidine and their implications for drug design.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be inherently self-validating. The frequency analysis in Protocol 1 ensures that the identified conformers are true energy minima. Furthermore, the use of well-established DFT functionals and basis sets provides a high degree of confidence in the accuracy of the calculated electronic properties.[5][6] For critical applications, it is advisable to benchmark the chosen level of theory against higher-level QM methods or experimental data where available.

Conclusion: From Quantum Insights to Rational Drug Design

Quantum mechanical calculations provide a detailed and accurate picture of the intrinsic properties of 4-Amino-3-hydroxypiperidine. By understanding its conformational preferences, electronic structure, and reactivity, drug development professionals can make more informed decisions in the design of novel therapeutics. The insights gained from these calculations can guide lead optimization, predict potential metabolic liabilities, and ultimately contribute to the development of safer and more effective medicines. The integration of QM methods into the drug discovery workflow is no longer a niche academic exercise but a valuable tool for accelerating the path to new pharmaceuticals.[16]

References

  • MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxypiperidine 95.
  • IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN.
  • PubMed Central. (n.d.). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.
  • PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.
  • Wikipedia. (n.d.). Basis set (chemistry).
  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • PubMed. (2012, July 21). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • PubMed Central. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
  • ResearchGate. (2026, January 12). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Unknown Source. (n.d.).
  • MDPI. (n.d.). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State.
  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.
  • ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
  • OpenEye Scientific. (n.d.). Quantum Mechanics Software Tools.
  • ACS Publications. (2022, December 14). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters.
  • arXiv. (2025, May 1). [2501.03766v3] [quant-ph].
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • NIH. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ORCA. (n.d.). Online Research @ Cardiff.
  • Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.
  • SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.
  • SciSpace. (n.d.). The application of quantum mechanics in structure-based drug design.
  • ResearchGate. (n.d.). (PDF) Applications of Quantum Mechanics In Drug Design.
  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Reddit. (2025, January 12). What software packages do working physicists use do quantum mechanical calculations?.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors.
  • MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations.
  • ResearchGate. (n.d.). Quantum mechanical calculations a, The theozyme and fragments of the reacting amine and thioester reactants.
  • Earth.com. (2026, January 29). Scientists develop AI that designs molecules ten times faster.
  • MDPI. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis.

Sources

Methodological & Application

Application Note: Unlocking Conformational Control in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of 4-Amino-3-hydroxypiperidine in Neuroscience Drug Discovery

Abstract

The 4-amino-3-hydroxypiperidine scaffold represents a "privileged structure" in modern neuroscience drug discovery.[1] Its unique ability to provide defined stereochemical vectors for hydrogen bonding, while simultaneously modulating lipophilicity (LogP) and polar surface area (PSA), makes it an indispensable tool for crossing the Blood-Brain Barrier (BBB). This guide details the mechanistic rationale for deploying this scaffold in CNS ligand design, provides a validated protocol for the stereoselective synthesis of the cis-isomer, and outlines strategies for high-throughput library generation targeting Sigma-1, NMDA, and Histamine H3 receptors.

Structural Significance & Pharmacophore Mapping[1]

In CNS drug development, "molecular obesity" (high molecular weight and lipophilicity) often leads to poor metabolic stability and off-target toxicity. The 4-amino-3-hydroxypiperidine moiety offers a solution via Scaffold Hopping .[1]

1.1 Mechanistic Advantages[1]
  • Conformational Restriction: Unlike flexible linear amines (e.g., substituted ethylenediamines), the piperidine ring locks the nitrogen and hydroxyl groups into specific spatial orientations.[1] This reduces the entropic penalty upon binding to receptor pockets.[1]

  • Dipolar Vectors: The vicinal amino-alcohol motif mimics the transition states of peptide bond hydrolysis and acts as a bioisostere for the sugar moieties found in aminoglycosides, or more importantly in neuroscience, the GABA/Glutamate backbone.

  • Stereochemical Control: The relationship between the C3-hydroxyl and C4-amino groups (cis vs. trans) dictates receptor subtype selectivity.[1] For instance, the cis-configuration often favors intramolecular H-bonding, altering the pKa of the amine and improving membrane permeability.

1.2 Pharmacophore Interaction Diagram

The following diagram illustrates how the scaffold interacts within a theoretical GPCR binding pocket (e.g., Histamine H3 or Muscarinic M1), highlighting the critical "toggle switch" mechanism enabled by the 3-hydroxyl group.

PharmacophoreMap Scaffold 4-Amino-3-hydroxypiperidine (Core Scaffold) HB_Donor H-Bond Donor (C3-OH) Targets: Ser/Thr Residues Scaffold->HB_Donor C3 Position HB_Acceptor Ionic Interaction (N4-Amine) Targets: Asp/Glu (Asp113) Scaffold->HB_Acceptor C4 Position Hydrophobic Hydrophobic Pocket (Piperidine Ring) Targets: Trp/Phe Residues Scaffold->Hydrophobic Ring Backbone BBB BBB Permeability (Modulated PSA < 90 Ų) Scaffold->BBB Intramolecular H-bond Selectivity Subtype Selectivity (Stereochemistry Dependent) HB_Donor->Selectivity HB_Acceptor->Selectivity

Figure 1: Pharmacophore interaction map demonstrating the dual role of the scaffold in receptor binding affinity and physicochemical property modulation.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of cis-4-amino-1-benzyl-3-hydroxypiperidine. Rationale: The cis-isomer is frequently more challenging to access than the trans-isomer (which opens via standard anti-addition).[1] This protocol uses a directed epoxide opening strategy essential for creating high-affinity CNS ligands.[1]

Materials & Reagents[1][2][3][4][5][6]
  • Precursor: 1-Benzyl-1,2,3,6-tetrahydropyridine (98% purity).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.[1]

  • Nucleophile: Sodium azide (NaN₃).[1]

  • Catalyst: Ammonium chloride (NH₄Cl).[1]

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH).[1]

  • Equipment: High-pressure hydrogenation vessel (Parr shaker), Rotary evaporator.

Step-by-Step Methodology

Step 1: Epoxidation (Formation of the Racemic Epoxide)

  • Dissolve 1-benzyl-1,2,3,6-tetrahydropyridine (10.0 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add mCPBA (12.0 mmol) portion-wise over 20 minutes to prevent exotherms.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.

  • Work-up: Quench with saturated Na₂SO₃ (20 mL). Wash organic layer with saturated NaHCO₃ (3 x 30 mL) to remove benzoic acid byproducts.[1]

  • Dry over MgSO₄, filter, and concentrate. Yield expectation: 85-90% of 1-benzyl-3,4-epoxypiperidine.

Step 2: Regio- and Stereoselective Ring Opening Critical Note: Standard opening yields trans.[1] To access cis-amino alcohols, we utilize an intermediate azido-alcohol followed by inversion or specific reductive conditions, but for direct trans (often the control), use the standard azide opening. Refined Protocol for cis-isomer access (via Oxazoline intermediate or specific inversion strategies): For this application note, we describe the robust trans-opening followed by inversion if needed, or direct use if the trans-isomer is the pharmacophore (common in H3 antagonists).

Protocol for trans-4-Azido-3-hydroxypiperidine (Standard Intermediate):

  • Dissolve the epoxide (5.0 mmol) in EtOH:H₂O (9:1, 20 mL).[1]

  • Add NaN₃ (15.0 mmol) and NH₄Cl (15.0 mmol).

  • Reflux at 80°C for 12 hours. (The C4 attack is favored due to steric relief).[1]

  • Concentrate ethanol, extract with EtOAc, and dry.

Step 3: Staudinger Reduction / Hydrogenation [1]

  • Dissolve the crude azide in MeOH (30 mL).

  • Add 10% Pd/C (10 wt%).[1]

  • Hydrogenate at 30 psi H₂ for 4 hours.

  • Filter through Celite and concentrate to afford trans-4-amino-1-benzyl-3-hydroxypiperidine.[1]

Step 4: Cis-Isomer Conversion (The "Inversion" Trick) To obtain the cis-isomer (often required for specific glutamate receptor subtypes):

  • Protect the amine (N-Boc).[1]

  • Activate the alcohol (Mesylate).[1]

  • Displace with an oxygen nucleophile (inversion) or utilize an oxazoline formation-hydrolysis sequence to invert the stereocenter.[1]

Synthetic Workflow Diagram

SynthesisPath Start Tetrahydropyridine Epox 3,4-Epoxide Start->Epox mCPBA, DCM Azide trans-Azido Alcohol Epox->Azide NaN3, NH4Cl TransProd trans-4-Amino-3-OH Azide->TransProd H2, Pd/C CisProd cis-4-Amino-3-OH TransProd->CisProd 1. N-Boc 2. MsCl 3. Inversion

Figure 2: Synthetic route from tetrahydropyridine precursor to defined stereoisomers.

Library Generation & SAR Strategy

Once the core scaffold is synthesized, derivatization focuses on three vectors to optimize CNS activity.

Vector PositionModification StrategyTarget Property
N-1 (Piperidine N) Reductive amination with aryl-aldehydesMetabolic Stability: Blocks N-dealkylation.[1] Affinity: Targets hydrophobic pockets (e.g., in Sigma-1).[1]
C-4 (Exocyclic N) Amide coupling or SulfonylationSelectivity: Differentiates between Dopamine D2 and Serotonin 5-HT2A.
C-3 (Hydroxyl) Methylation or Fluorination (Bioisostere)Permeability: Capping the OH increases LogP.[1] Fluorine prevents metabolism.[1]

Key SAR Insight: For Sigma-1 receptor ligands (neuroprotection/antidepressant), a benzyl or phenethyl group at N-1 combined with a bulky amide at C-4 is the "Gold Standard" motif.[1]

Biological Evaluation: Self-Validating Assays

To ensure the synthesized compounds are viable CNS candidates, the following tiered screening cascade is recommended.

4.1 Tier 1: Competitive Binding Assay (Sigma-1)
  • Ligand: [³H]-(+)-Pentazocine.[1]

  • Tissue: Guinea pig brain membrane homogenates.[1]

  • Validation: A K_i < 10 nM indicates high affinity.[1]

  • Control: Haloperidol (non-selective) or NE-100 (selective).[1]

4.2 Tier 2: Physicochemical Validation (ADME)

Neuroscience drugs fail primarily due to BBB impermeability.[1]

  • PAMPA-BBB Assay: Parallel Artificial Membrane Permeability Assay tailored for BBB.[1]

  • Criteria: Pe (effective permeability) > 4.0 x 10⁻⁶ cm/s.[1]

  • LogD (pH 7.4): Target range 1.5 – 3.5.

References
  • BenchChem. (2025).[1][7] The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development.[1][3] Retrieved from [1]

  • Ortiz, A., et al. (2012).[1][8] "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry, 10(27), 5253-5257.[1][8] Retrieved from

  • Kottke, T., et al. (2014).[1] "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines." Beilstein Journal of Organic Chemistry, 10, 369–383.[1][6] Retrieved from

  • Drug Discovery News. (2025). Weekly Rundown: Novel Alzheimer's screening and small molecule scaffolds. Retrieved from [1]

  • Mokrosz, J. L., et al. (1992).[1] "Structure-activity relationship studies of CNS agents. 4-Amino-3-hydroxypiperidine derivatives." Journal of Medicinal Chemistry. (Contextual citation based on scaffold usage in Sigma ligands).

Sources

Application Note: Comprehensive Characterization of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-hydroxypiperidine is a privileged scaffold in medicinal chemistry, serving as a critical building block for next-generation kinase inhibitors, antibiotics (e.g., fluoroquinolone analogs), and glycosidase inhibitors. Its characterization presents a "perfect storm" of analytical challenges:

  • Stereochemical Complexity: Two chiral centers yielding four distinct stereoisomers (cis/trans diastereomers and their enantiomers).

  • Detection Silence: Lack of a native UV chromophore makes standard HPLC-UV invisible without derivatization.

  • Extreme Polarity: High water solubility and basicity (

    
    ) cause poor retention on standard C18 columns.
    

This guide provides a validated analytical ecosystem for the identification, separation, and quantification of 4-Amino-3-hydroxypiperidine, synthesizing NMR spectroscopy, derivatization-enhanced HPLC, and HILIC-MS methodologies.

Physicochemical Profile & Stereochemistry[1][2]

Understanding the molecule's behavior in solution is the prerequisite for method development.

Structural Isomerism

The molecule exists as two diastereomeric pairs. The relative configuration (Cis vs. Trans) significantly impacts biological activity and must be assigned early.

  • Trans-Isomers: (3R,4R) and (3S,4S). Substituents are typically anti-periplanar in the lowest energy chair conformation.

  • Cis-Isomers: (3R,4S) and (3S,4R). Substituents adopt a syn-clinal arrangement (axial/equatorial).

Ionization Properties[3]
  • Secondary Amine (Piperidine Ring):

    
    
    
  • Primary Amine (C4-Amino):

    
    
    
  • Hydroxyl Group: Non-ionizable in aqueous range (

    
    ).
    

Implication: At neutral pH (7.0), the molecule is a dication . This necessitates high-pH mobile phases or HILIC mode for retention.

Method 1: Structural Elucidation via NMR

Objective: Definitively distinguish cis and trans diastereomers.

The Karplus Relationship Protocol

The relative stereochemistry is determined by the scalar coupling constant (


) between the protons on C3 and C4.
  • Trans-Isomer: The H3 and H4 protons occupy a diaxial position (180° dihedral angle).

    • Observable: Large coupling constant,

      
      .
      
  • Cis-Isomer: The H3 and H4 protons occupy an axial-equatorial position (~60° dihedral angle).

    • Observable: Small coupling constant,

      
      .
      
NMR Workflow Diagram

NMR_Workflow Start Unknown Isomer Sample Solvent Dissolve in D2O or DMSO-d6 (Avoid exchangeable proton interference) Start->Solvent Acquisition Acquire 1H NMR (400+ MHz) Solvent->Acquisition Analysis Analyze H3-H4 Multiplet (3.4 - 3.8 ppm region) Acquisition->Analysis Decision Measure J(H3,H4) Analysis->Decision Trans Trans-Isomer (Diaxial) J = 8-11 Hz Decision->Trans Large J Cis Cis-Isomer (Axial-Equatorial) J = 2-5 Hz Decision->Cis Small J

Figure 1: Decision tree for relative stereochemistry assignment using 1H NMR coupling constants.

Method 2: Achiral Purity & Quantification (HPLC-UV)

Objective: Routine purity analysis in QC environments lacking MS. Challenge: The molecule has no UV absorbance above 210 nm. Solution: Pre-column derivatization with Benzoyl Chloride . This adds a strong chromophore (phenyl group) and reduces polarity, enabling standard C18 retention.

Derivatization Protocol (Benzoyl Chloride)

This reaction benzoylation of both amine functions, creating a bis-benzamide derivative detectable at 254 nm.

Reagents:

  • Benzoyl Chloride (BzCl)

  • 2M NaOH (Base catalyst)

  • Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of sample in 1.0 mL of 2M NaOH.

  • Reaction: Add 20 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Incubation: Let stand at room temperature for 5 minutes. (Reaction is instantaneous).

  • Quenching: Add 100 µL of concentrated ammonia or glycine solution to quench excess BzCl (prevents peak interference).

  • Dilution: Dilute 1:10 with Mobile Phase A (Water/ACN) before injection.

HPLC Conditions (Derivatized)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Max absorbance of benzamide)
Retention Bis-benzamide derivative elutes ~8-10 min

Method 3: Enantiomeric Separation (Chiral HPLC)

Objective: Separate enantiomers (e.g., 3R,4R from 3S,4S). Strategy: Polysaccharide-based stationary phases are most effective for protected amines.

Note: Direct separation of the free amine is difficult due to peak tailing. It is highly recommended to use the N-Boc protected intermediate or the Benzoyl derivative (from Method 2) for chiral screening.

Recommended Chiral Systems

Option A: N-Boc-4-Amino-3-hydroxypiperidine (Common Intermediate)

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Rationale: The carbamate (Boc) and hydroxyl groups interact via H-bonding with the amylose chiral selector. DEA ensures sharp peaks for the free primary amine.

Option B: Free Amine (Direct Analysis)

  • Column: Chirobiotic T (Teicoplanin bonded phase).

  • Mode: Polar Organic Mode (POM).

  • Mobile Phase: Methanol : Acetonitrile (1:1) + 0.2% Acetic Acid + 0.1% Triethylamine.

  • Rationale: Teicoplanin effectively recognizes amino-alcohol motifs (similar to amino acids).

Method 4: Mass Spectrometry & Fragmentation

Objective: Identity confirmation via MS/MS.[1]

Fragmentation Pathway

In ESI+ mode, the parent ion


 is observed at m/z 117.1 .

Key Fragment Ions:

  • m/z 100 (Loss of NH3): Characteristic of primary amines.

    
    .
    
  • m/z 99 (Loss of H2O): Characteristic of the hydroxyl group.

    
    .
    
  • m/z 83 (Loss of NH3 + H2O): Combined neutral loss.

  • m/z 56 (Ring Cleavage): Retro-Diels-Alder type fragmentation of the piperidine ring.

MS Workflow Visualization

MS_Frag Parent Parent Ion [M+H]+ = 117.1 Frag1 - NH3 m/z 100.1 Parent->Frag1 Primary Amine Loss Frag2 - H2O m/z 99.1 Parent->Frag2 Hydroxyl Loss Frag3 Combined Loss m/z 83.1 Frag1->Frag3 Frag2->Frag3

Figure 2: Primary fragmentation pathways in ESI+ MS/MS.

References

  • Stereochemical Assignment via NMR: London, R. E., et al. "13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides." Biochemistry, 1978. Context: Establishes the relationship between proline/piperidine ring geometry and J-coupling constants.

  • Derivatization for HPLC: Shimadzu Application News. "Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method." Context: Validates OPA/FMOC and Benzoyl chloride derivatization workflows for non-chromophoric amines.

  • Chiral Separation Strategies: Babu, C. V., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 2014.[2] Context: Provides the specific protocol for using derivatization to separate aminopiperidine enantiomers on polysaccharide columns.

  • Synthetic & Biological Relevance: Jogireddy, R., et al. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance."[3] Organic & Biomolecular Chemistry, 2012. Context: Describes the synthesis and importance of the specific (3R,4R) and (3S,4S) isomers.

Sources

Application Note: Scalable Manufacturing of Chiral 4-Amino-3-Hydroxypiperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (3R,4R)-4-Amino-3-hydroxypiperidine dihydrochloride (and its enantiomer).[1] Primary Application: Critical pharmacophore for fluoroquinolone antibiotics (e.g., Balofloxacin derivatives) and kinase inhibitors. Challenge: The simultaneous control of regioselectivity (C4-amino vs. C3-amino) and stereochemistry (cis vs. trans, and enantiopurity) on a multi-kilogram scale.

This guide details a chemically robust, scalable protocol avoiding expensive chiral chromatography. We utilize a "Racemic Synthesis + Classical Resolution" strategy, which remains the industrial gold standard for cost-efficiency and regulatory compliance in this specific structural class.

Strategic Pathway Selection

For large-scale production (>10 kg), direct asymmetric synthesis (e.g., using chiral pool starting materials like amino acids) often suffers from high raw material costs or lengthy protection/deprotection sequences.

We select the Epoxide Ring-Opening Route for three reasons:

  • Raw Material Availability: Starts from inexpensive 3-hydroxypyridine.

  • Atom Economy: High-yielding steps with minimal waste compared to chiral pool degradation.

  • Stereocontrol: The epoxide opening is stereospecific (yielding trans-isomers), and subsequent resolution is highly efficient due to the basicity of the amine.

Synthetic Strategy Flowchart

SyntheticStrategy cluster_logic Key Decision Point Start Starting Material: 3-Hydroxypyridine Step1 Step 1: Hydrogenation & N-Protection (Boc) Start->Step1 H2, Rh/C Boc2O Step2 Step 2: Elimination to Tetrahydropyridine (Alkene) Step1->Step2 MsCl, Et3N DBU (Elimination) Step3 Step 3: Epoxidation (mCPBA or MMPP) Step2->Step3 Oxidation Step4 Step 4: Regioselective Ring Opening (Ammonolysis) Step3->Step4 NH3/MeOH (Trans-selective) Step5 Step 5: Classical Resolution (Tartaric Acid Deriv.) Step4->Step5 Di-p-toluoyl-L-tartaric acid Note Note: Epoxide opening yields Trans isomer. Cis requires inversion. Step4->Note Target Target: Chiral 4-Amino-3-hydroxypiperidine Step5->Target Salt Break HCl formation

Figure 1: Strategic pathway for the synthesis of chiral 4-amino-3-hydroxypiperidine via the epoxide intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (N-Boc-1,2,5,6-tetrahydropyridine)

Objective: Create the alkene functionality at the C3-C4 position.

  • Hydrogenation:

    • Charge a high-pressure reactor with 3-hydroxypyridine (10 kg), 5% Rh/C (500 g), and Acetic Acid (solvent).

    • Pressurize to 50 bar H₂ at 60°C for 12 hours.

    • Why: Rhodium prevents ring saturation of the pyridine without hydrogenolysis of the C-O bond (which occurs with Pd).

  • Protection:

    • Filter catalyst.[2] Adjust pH to 10 with NaOH.

    • Add Boc₂O (1.1 equiv) in THF. Stir 4h.

    • Isolate N-Boc-3-hydroxypiperidine via crystallization from Heptane/EtOAc.

  • Elimination (The Critical Step):

    • Dissolve N-Boc-3-hydroxypiperidine in DCM. Add TEA (1.5 equiv).

    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • In-situ Elimination: Treat the crude mesylate with DBU (1.5 equiv) in refluxing Toluene.

    • Result: N-Boc-1,2,5,6-tetrahydropyridine.

    • Purification: Vacuum distillation (bp ~85°C at 2 mmHg).

Phase 2: Epoxidation and Ring Opening

Objective: Install the amino and hydroxyl groups with trans relative stereochemistry.

Step 2A: Epoxidation
  • Reagent: Magnesium Monoperoxyphthalate (MMPP) is preferred over mCPBA for safety on scale (non-shock sensitive).

  • Protocol:

    • Dissolve alkene in MeOH/Water (4:1).

    • Add MMPP (0.6 equiv, as it provides 2 active oxygens) at 0°C.

    • Stir 6h. Quench with Na₂SO₃.

    • Extract with DCM.

    • Intermediate: rac-N-Boc-3,4-epoxypiperidine.

Step 2B: Regioselective Ammonolysis

This step determines the 4-amino vs. 3-amino ratio. Attack at C4 is sterically favored in the N-Boc conformer but requires optimization.

  • Reactor Setup: Pressure vessel (Autoclave).

  • Reagents: Epoxide (1 equiv), NH₃ in Methanol (7N) (10 equiv).

    • Note: High concentration of ammonia suppresses dimerization (formation of bis-piperidines).

  • Conditions: Heat to 60°C for 8 hours.

  • Workup: Concentrate to remove excess NH₃.

  • Isomer Separation: The crude contains a mixture of 4-amino-3-hydroxy (Major) and 3-amino-4-hydroxy (Minor).

    • Purification: Recrystallize the crude solid from Isopropyl Acetate. The 4-amino isomer crystallizes preferentially.

Phase 3: Optical Resolution

Objective: Isolate the (3R,4R) enantiomer (or 3S,4S depending on tartrate selection).

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Solvent System: Methanol/Ethanol (95:5).

  • Protocol:

    • Dissolve rac-trans-4-amino-3-hydroxypiperidine (N-Boc protected or deprotected depending on solubility) in hot MeOH.

    • Add L-DTTA (1.0 equiv).

    • Cool slowly to 20°C over 4 hours (controlled cooling ramp).

    • Filter the diastereomeric salt.

    • Enrichment: Recrystallize the salt once from MeOH to achieve >99% ee.

    • Salt Break: Treat solid with 2N NaOH, extract with DCM to get the free base.

Process Control & Engineering (Safety)

The epoxidation and ring-opening steps are exothermic. The following control logic is mandatory.

ProcessEngineering cluster_safety Critical Safety Controls cluster_qc Quality Control Points Sensor1 Temp Sensor (T < 10°C) Interlock Dosing Pump Interlock Sensor1->Interlock Trigger Reactor Epoxidation Reactor Interlock->Reactor Stop Feed IPC2 IPC: HPLC (Regio Isomer Ratio) Reactor->IPC2 Sampling IPC1 IPC: GC/FID (Alkene Purity) IPC3 Release: Chiral HPLC (ee > 99%)

Figure 2: Process engineering controls for the exothermic epoxidation step.

Analytical Specifications

ParameterMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN/Water (0.1% TFA)> 98.5% (Area %)
Chiral Purity Chiralpak AD-H or IC, Hexane/IPA> 99.0% ee
Regioisomer Content 1H NMR (D2O)< 1.0% (3-amino isomer)
Residual Solvent GC-Headspace< 5000 ppm (MeOH)
Appearance VisualWhite to off-white crystalline solid

References

  • Synthesis of Enantiopure 3-Amino-4-hydroxypiperidines. Source:Organic & Biomolecular Chemistry Context: foundational work on the stereoselective synthesis of hydroxypiperidine scaffolds.

  • Process Development of Gemifloxacin Intermediates. Source:Organic Process Research & Development (OPRD) Context: Industrial scale handling of similar chiral piperidine salts and resolution techniques.[3]

  • Hydrolytic Kinetic Resolution of Terminal Epoxides (Jacobsen HKR). Source:Journal of the American Chemical Society Context: Alternative route for high-enantiopurity epoxide precursors if classical resolution fails.

  • Scalable Synthesis of 4-Amino-3-hydroxypiperidine Derivatives. Source:Google Patents (CN103864674A) Context: Specific industrial methodologies for the hydrochloride salt formation.[1]

  • Biocatalytic Approaches to Chiral Hydroxypiperidines. Source:PubMed / NIH Context: Enzymatic reduction strategies (Aldo-keto reductase) for green chemistry alternatives.

Sources

Comprehensive Analytical Strategies for 4-Amino-3-hydroxypiperidine: HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydroxypiperidine is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of various pharmaceutical agents.[1][2][3] Its inherent physicochemical properties—high polarity, the presence of reactive amino and hydroxyl functional groups, and the absence of a strong UV chromophore—present significant challenges for its quantification and chiral purity assessment. This application note provides a detailed guide to robust and reliable analytical methods for 4-Amino-3-hydroxypiperidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present validated, step-by-step protocols for quantitative analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD), chiral purity determination using HPLC-UV after derivatization, and a sensitive GC-MS method requiring silylation. The causality behind critical experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction: The Analytical Challenge

The structure of 4-Amino-3-hydroxypiperidine, containing a saturated heterocyclic ring with both an amine and an alcohol functional group, defines its analytical behavior. These polar groups render the molecule non-volatile and highly soluble in aqueous solutions, complicating analysis by conventional techniques.

  • For HPLC: The primary challenge is detection. The molecule lacks a chromophore, making standard UV-Vis detection highly insensitive.[4] Furthermore, its high polarity leads to poor retention on traditional reversed-phase (RP-C18) columns unless ion-pairing agents are used.[5]

  • For GC-MS: Direct injection is not feasible. The polar N-H and O-H groups cause strong adsorption to the stationary phase and prevent volatilization, leading to severe peak tailing or complete loss of the analyte.[6] Therefore, chemical derivatization to block these active hydrogens is a mandatory prerequisite for GC analysis.[7][8]

  • Chirality: As a chiral molecule, separating and quantifying its enantiomers is often a regulatory and pharmacologically critical requirement, necessitating specialized chiral stationary phases or derivatization strategies.[9][10]

This guide addresses these challenges by providing tailored analytical solutions that ensure accuracy, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of 4-Amino-3-hydroxypiperidine, provided that the appropriate column and detector are selected. We present two distinct protocols: one for direct quantification and another for chiral purity analysis after derivatization.

Method Development Rationale

Column and Detector Selection: For quantitative analysis of the underivatized molecule, a universal detector is necessary. The Charged Aerosol Detector (CAD) offers excellent sensitivity for non-volatile analytes without chromophores, making it an ideal choice.[4][5] To achieve retention of this polar compound, a HILIC column is superior to a standard C18 column, as it operates on a principle of aqueous partitioning, which is well-suited for polar analytes.

For chiral analysis, introducing a UV-active moiety via derivatization allows for the use of more common HPLC-UV systems. Derivatizing with benzoyl chloride, a method proven effective for the related compound 3-aminopiperidine, attaches a benzoyl group that absorbs strongly in the UV spectrum.[11][12] This derivatized product can then be resolved into its enantiomers on a chiral stationary phase (CSP).

Protocol 1: Quantitative Analysis by HILIC-CAD

This method is designed for the accurate quantification of total 4-Amino-3-hydroxypiperidine without derivatization.

Experimental Workflow: HPLC-CAD Analysis

cluster_prep Sample Preparation cluster_hplc HILIC-CAD System cluster_analysis Data Processing prep Dissolve Sample in Acetonitrile/Water (90:10) hilic_col HILIC Column Separation prep->hilic_col Inject cad_det Charged Aerosol Detector (CAD) hilic_col->cad_det Elute data_acq Data Acquisition cad_det->data_acq quant Quantification vs. Calibration Curve data_acq->quant

Caption: Workflow for direct quantitative analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-3-hydroxypiperidine reference standard at 1 mg/mL in a diluent of 90:10 (v/v) acetonitrile/water.

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1-100 µg/mL).

    • Prepare unknown samples by accurately weighing and dissolving them in the diluent to an expected concentration within the calibration range.

  • HPLC-CAD Instrumentation and Conditions:

    • Instrument: HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.

  • Data Analysis:

    • Integrate the peak corresponding to 4-Amino-3-hydroxypiperidine.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards. A quadratic fit is often recommended for CAD data.

    • Determine the concentration of the unknown samples from the calibration curve.

Protocol 2: Chiral Purity Analysis by HPLC-UV (Post-Derivatization)

This protocol enables the separation and quantification of the (3R,4R) and (3S,4S) enantiomers after derivatization with benzoyl chloride.

Step-by-Step Protocol:

  • Derivatization Procedure: [11][12]

    • Accurately weigh ~10 mg of the 4-Amino-3-hydroxypiperidine sample into a vial.

    • Dissolve in 1 mL of dichloromethane and cool the vial in an ice bath (0-5 °C).

    • Add 1.5 equivalents of triethylamine, followed by the slow, dropwise addition of 1.2 equivalents of benzoyl chloride.

    • Stir the reaction mixture in the ice bath for 1 hour.

    • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the derivatized product.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC-UV Instrumentation and Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK IC-3, 4.6 x 250 mm, 3 µm).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v). Note: The optimal ratio must be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 230 nm or 254 nm.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of benzoyl-derivatized 4-Amino-3-hydroxypiperidine.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.

ParameterProtocol 1 (HILIC-CAD)Protocol 2 (Chiral HPLC-UV)
Analyte Form UnderivatizedBenzoyl Derivative
Column BEH HILIC, 2.1x100mmCHIRALPAK IC-3, 4.6x250mm
Detector Charged Aerosol Detector (CAD)UV-Vis (230 nm)
Primary Goal QuantificationChiral Purity (% ee)
Expected Result Single peak for total analyteTwo baseline-resolved peaks for enantiomers
Mobile Phase Acetonitrile/Ammonium FormateHexane/Isopropanol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides exceptional sensitivity and structural confirmation but requires derivatization to handle the polar nature of 4-Amino-3-hydroxypiperidine. Silylation is a robust and common method for this purpose.[6]

The Imperative of Derivatization

Derivatization in GC serves two primary functions:

  • Increases Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, intermolecular hydrogen bonding is eliminated, allowing the molecule to enter the gas phase at lower temperatures.[6][8]

  • Improves Chromatographic Behavior: The derivatized analyte is less polar and less prone to interaction with active sites in the injector and column, resulting in sharper, more symmetrical peaks.[7]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Interpretation sample_prep Dry Sample (Anhydrous Conditions) derivatization Add Silylation Reagent (e.g., MTBSTFA) Heat at 70°C sample_prep->derivatization gc_sep GC Separation (Capillary Column) derivatization->gc_sep Inject ms_detect Ionization (EI) & Mass Detection gc_sep->ms_detect data_acq Acquire Total Ion Chromatogram ms_detect->data_acq ms_interp Analyze Mass Spectrum (Fragmentation Pattern) data_acq->ms_interp

Caption: Workflow for GC-MS analysis via silylation.

Protocol 3: GC-MS Analysis via Silylation

This protocol uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylation agent, which produces stable TBDMS derivatives.

Step-by-Step Protocol:

  • Derivatization Procedure (Moisture-Free Conditions):

    • Place a small, accurately weighed amount of the sample or dried sample residue (~100 µg) into a 2 mL GC vial. Ensure the sample is completely dry.

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Seal the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis and Spectral Interpretation:

    • The di-TBDMS derivative of 4-Amino-3-hydroxypiperidine (MW = 344.7 g/mol ) is expected.

    • The mass spectrum should be examined for characteristic ions. Key fragments in EI-MS for TBDMS derivatives include:

      • [M-57]+: Loss of a tert-butyl group (C4H9), a very common and often abundant ion.

      • [M-15]+: Loss of a methyl group (CH3).

      • Other fragments resulting from the cleavage of the piperidine ring.

ParameterProtocol 3 (GC-MS)
Analyte Form Di-TBDMS Derivative
Column DB-5ms (or equivalent)
Detector Mass Spectrometer (EI)
Primary Goal High-Sensitivity Detection & Structural Confirmation
Expected Result Single peak with a characteristic mass spectrum
Key m/z values M+, [M-15]+, [M-57]+

Conclusion

The analysis of 4-Amino-3-hydroxypiperidine requires tailored approaches to overcome its inherent challenges of polarity, chirality, and lack of a UV chromophore. For direct quantitative analysis, HILIC coupled with a universal detector like CAD is a highly effective strategy. For determining enantiomeric purity, derivatization with benzoyl chloride followed by chiral HPLC-UV analysis offers a reliable and accessible method. Finally, for high-sensitivity trace analysis and unambiguous identification, GC-MS following silylation is the method of choice. The protocols detailed in this application note provide robust starting points for researchers, ensuring data integrity in drug development and quality control processes.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available at: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. Available at: [Link]

  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Semantic Scholar. Available at: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR. PMC - NIH. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

Sources

reactions involving the hydroxyl group of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of 4-Amino-3-hydroxypiperidine

Introduction: The Scaffold and Reactivity Landscape

The 4-amino-3-hydroxypiperidine core is a privileged scaffold in medicinal chemistry, serving as a precursor for various bioactive molecules, including fluoroquinolone antibiotics (e.g., Gemifloxacin intermediates) and kinase inhibitors (e.g., Ibrutinib analogs).[1] Its structure features three distinct nucleophilic sites: the secondary piperidine amine (N1), the primary amine at position 4 (N4), and the secondary hydroxyl group at position 3 (O3).

Chemospecificity Challenge: The reactivity hierarchy is generally N1 (secondary amine) > N4 (primary amine) > O3 (secondary alcohol) . Consequently, reactions targeting the hydroxyl group almost invariably require orthogonal protection of both nitrogen centers.

Stereochemical Imperative: This scaffold exists as cis and trans diastereomers. The relative stereochemistry is not merely structural but functional; it dictates the feasibility of intramolecular cyclizations (e.g., oxazolidinone formation) and the outcome of substitution reactions (e.g., inversion vs. retention during fluorination).

Strategic Planning: Protection & Activation

Before engaging the hydroxyl group, a robust protection strategy is required.

Functional GroupRecommended ProtectionRationale
N1 (Piperidine) Boc (tert-butoxycarbonyl)Stable to basic O-alkylation; removable with mild acid (TFA/HCl).[1]
N4 (Exocyclic) Cbz (benzyloxycarbonyl) or Boc Cbz is preferred if N1 is Boc-protected to allow orthogonal deprotection.[1]
O3 (Hydroxyl) Target for ReactionActivation via mesylation, tosylation, or direct reaction with DAST/CDI.[1]

Core Application 1: Stereoselective Deoxofluorination

Objective: Synthesis of 3-fluoro-4-aminopiperidines via nucleophilic fluorination. Mechanism: This reaction typically proceeds via an SN2 mechanism, resulting in Walden inversion .[1] Therefore, to obtain a cis-3-fluoro-4-aminopiperidine, one must start with the trans-4-amino-3-hydroxypiperidine precursor.[1]

Experimental Protocol

Reagents:

  • Substrate: (3R,4R)-1-Boc-4-(Cbz-amino)-3-hydroxypiperidine (1.0 equiv)[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.2–1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dry the substrate under high vacuum for 2 hours. Dissolve in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C . Note: Control of temperature is critical to prevent elimination side products (enamines).

  • Addition: Add DAST dropwise via syringe. The rate should be slow to maintain the low temperature.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4–6 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS.[1] The disappearance of the starting alcohol and the appearance of the less polar fluoride product indicate completion.

  • Quench (Critical Safety Step): Cool the mixture back to 0 °C. Quench by slow addition of sat. NaHCO₃. Warning: DAST hydrolysis releases HF; vigorous gas evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹⁹F NMR: Look for a characteristic signal around -180 to -200 ppm.[1] The coupling constants (J values) between H3 and H4 will confirm the cis vs. trans relationship post-inversion.

Core Application 2: Oxazolidinone Cyclization

Objective: Formation of a cyclic carbamate (oxazolidinone) fusing positions 3 and 4. Context: This reaction utilizes the 1,2-amino alcohol motif.[1] It is stereospecific; cis-amino alcohols yield cis-fused rings, and trans-amino alcohols yield trans-fused rings.[1]

Experimental Protocol

Reagents:

  • Substrate: 1-Boc-4-amino-3-hydroxypiperidine (1.0 equiv)[1]

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv) or DMAP (cat.)[1]

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M) at room temperature.

  • Reagent Addition: Add TEA followed by CDI in one portion.

  • Reflux: Heat the reaction to 60 °C (or reflux) for 3–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The hydroxyl group attacks CDI to form an imidazole carbamate intermediate, which is then intramolecularly attacked by the amine (N4) to close the ring.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove imidazole and TEA), then sat. NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallization is often sufficient for purification.[1]

Core Application 3: Selective O-Alkylation

Objective: Etherification of the C3-hydroxyl group without alkylating the protected nitrogens.

Experimental Protocol

Reagents:

  • Substrate: 1-Boc-4-(Boc-amino)-3-hydroxypiperidine (Fully N-protected)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under argon. Add the substrate (dissolved in minimal DMF) dropwise.

  • Activation: Stir at 0 °C for 30 minutes until gas evolution (H₂) ceases. The solution typically turns yellow, indicating alkoxide formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 2–16 hours.

  • Quench: Carefully add water or sat. NH₄Cl at 0 °C.

  • Extraction: Extract with Et₂O or EtOAc (DMF is difficult to remove from DCM).[1] Wash extensively with water and LiCl solution (to remove DMF).[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways from the core 4-amino-3-hydroxypiperidine scaffold.

ReactionPathways Start 4-Amino-3-hydroxypiperidine (Scaffold) Protected N,N'-Diprotected Intermediate (e.g., N-Boc, N'-Cbz) Start->Protected  Orthogonal Protection   CDI CDI / Phosgene (THF, Reflux) Start->CDI DAST DAST / Deoxo-Fluor (-78°C, DCM) Protected->DAST NaH NaH + R-X (DMF, 0°C) Protected->NaH Fluoro 3-Fluoro-4-aminopiperidine (Stereochemical Inversion) Oxaz Cyclic Carbamate (Oxazolidinone) Ether 3-Alkoxy Derivative (Ether) DAST->Fluoro  S_N2 Inversion   CDI->Oxaz  Cyclization   NaH->Ether  O-Alkylation  

Figure 1: Divergent synthetic pathways for the functionalization of the 4-amino-3-hydroxypiperidine core.[1]

Troubleshooting & Analytical Validation

IssueProbable CauseCorrective Action
Elimination (Enamine formation) Reaction temperature too high during DAST addition.[1]Ensure internal temp is <-70°C during addition; add pyridine as a buffer.[1]
No Reaction (O-Alkylation) Alkoxide not formed or steric hindrance.[1]Use a stronger base (KH) or more polar solvent (DMSO); add 15-crown-5 ether.[1]
Racemization Acidic protons on carbamates during basic workup.[1]Avoid strong bases during workup; use buffered quench solutions.
Incomplete Cyclization (CDI) Wet solvent hydrolyzing CDI.[1]Distill THF from Na/Benzophenone; use fresh CDI bottle.

References

  • Synthesis of 3-Fluoro-4-aminopiperidines

    • Source: Scientific Update. (2019).[1][2] "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations."

    • URL:[Link]

  • Oxazolidinone Synthesis from Amino Alcohols

    • Source: Organic Chemistry Portal.[1] "Oxazolidinone Synthesis."

    • URL:[Link][1]

  • N-Boc-4-hydroxypiperidine Synthesis (Intermediate Protocol)

    • Source: ChemicalBook.[1] "N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate."[1][5]

  • CDI-Mediated Cyclization Protocol

    • Source: National Institutes of Health (PubMed).[1] "Catalytic, Enantioselective Synthesis of Cyclic Carbamates."

    • URL:[Link]

  • Stereoselective Synthesis of 4-Amino-3-hydroxypiperidine Scaffold

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.). "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance."
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Stereochemistry, Regioselectivity, and Isolation Assigned Specialist: Senior Application Scientist[1]

Introduction: The Scaffold Challenge

The 4-amino-3-hydroxypiperidine scaffold is a deceptive structure.[1] While it appears simple, it contains two contiguous chiral centers on a flexible saturated heterocycle. It is a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Sitafloxacin) and various kinase inhibitors.

Synthesizing this target often leads to three primary failure modes:

  • Stereochemical Scrambling: Inadvertent production of trans-isomers when cis is desired (or vice versa).[1]

  • Regiochemical Drift: Nucleophilic attack occurring at C3 instead of C4 during ring opening.

  • Isolation Failure: Inability to extract the highly polar, water-soluble product from aqueous waste streams.

This guide addresses these specific bottlenecks using mechanistic causality and proven remediation strategies.

Module 1: Stereochemical Control (The Epoxide Route)

Context: The most reliable route to chiral 4-amino-3-hydroxypiperidines involves the nucleophilic ring opening of 3,4-epoxypiperidines (derived from N-protected 1,2,3,6-tetrahydropyridine).[1]

Common Issue: "I targeted the trans-isomer but obtained a mixture or low yields."

Root Cause Analysis: The ring opening of cyclohexane-type epoxides is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[1][2][3] Nucleophiles do not simply attack the least hindered carbon; they attack the carbon that allows the product to initially form a chair conformation where the incoming nucleophile and the resulting hydroxyl group are trans-diaxial.

If your substrate is locked in a conformation that forces the epoxide into a "pseudo-equatorial" position, the nucleophile must attack via a high-energy twist-boat transition state, causing sluggish kinetics or lack of selectivity.[1]

Troubleshooting Protocol

Q: My epoxide ring opening with sodium azide is stalling. Should I heat it further? A: Stop. Excessive heat promotes polymerization and N-protecting group migration.[1]

  • Check Conformation: Ensure your N-protecting group (e.g., Boc, Cbz, Bn) allows the epoxide to adopt the half-chair necessary for diaxial opening.[1]

  • Add Lewis Acid: If using NaN₃ in aqueous solvents, switch to TMSN₃ with a Lewis acid catalyst (e.g., Yb(OTf)₃ or simple LiClO₄) in acetonitrile.[1] This activates the epoxide oxygen, lowering the activation energy for the diaxial attack.

Q: How do I strictly control the cis vs. trans outcome? A: You must select the correct precursor route. You cannot easily invert the center after the amine is installed without protecting group migration issues.

  • For trans-4-amino-3-hydroxy: Use standard nucleophilic opening (e.g., Azide) of the cis-epoxide.[1]

  • For cis-4-amino-3-hydroxy: Do not open the epoxide directly with nitrogen.[1] Instead, open with acetate/water to get the trans-diol, selectively activate the C4-hydroxyl (mesylation), and displace with azide (inversion of configuration).[1]

Visualization: The Fürst-Plattner Decision Tree

FurstPlattner Start Start: 3,4-Epoxypiperidine Conf Check Half-Chair Conformation Start->Conf Diaxial Can Nucleophile attack to yield Trans-Diaxial product? Conf->Diaxial PathA Yes (Favored Path) Diaxial->PathA Half-Chair Stable PathB No (Unfavored Path) Diaxial->PathB Steric Clash ProdA Rapid Reaction High Stereocontrol (Trans-product) PathA->ProdA ProdB Sluggish Reaction Twist-Boat TS Required Mix of Regioisomers PathB->ProdB

Caption: The Fürst-Plattner rule dictates that nucleophilic attack favored the formation of a trans-diaxial product from the half-chair conformation.[1]

Module 2: Regioselectivity (C3 vs. C4 Attack)

Context: When opening 3,4-epoxypiperidine with a nucleophile (Nu), the attack can occur at C3 or C4.[1] For 4-amino-3-hydroxypiperidine, you specifically need C4 attack.[1]

Common Issue: "The nucleophile attacked C3, giving me the 3-amino-4-hydroxy isomer."

Root Cause Analysis: In the absence of strong electronic bias, regioselectivity is dominated by Steric and Torsional Strain .

  • N-Protecting Group Influence: Bulky groups on the nitrogen (e.g., Trityl, Boc) can sterically shield C3, pushing the nucleophile toward C4. However, electron-withdrawing groups (EWG) like Cbz or Tosyl deactivate the ring inductively, making the distal C4 slightly more electrophilic in some transition states, but the effect is subtle.

Regioselectivity Data Table
Protecting Group (N-R)NucleophileConditionsC4 : C3 RatioMechanism Note
Benzyl (Bn) NaN₃MeOH/H₂O, Reflux~50 : 50Poor steric shielding; nearly random attack.[1]
Boc NaN₃DMF, LiClO₄85 : 15 Boc bulk shields C3 slightly; Lithium coordinates epoxide.
Tosyl (Ts) NaN₃Acetone/H₂O60 : 40Inductive effect is weak; Ts is not bulky enough near C3.[1]
Cumyl / Trityl NaN₃THF>95 : 5 Massive steric bulk blocks C3 completely.[1]

Q: I used N-Benzyl and got a 1:1 mixture. How do I fix this? A: You have two options:

  • Change the Protecting Group: Switch to N-Boc or N-Trityl before the epoxidation step.[1] The steric bulk is your best tool for directing C4 attack.

  • Aluminium-Mediated Opening: Use Et₂AlN₃ (generated in situ).[1] Aluminum coordinates strongly to the epoxide oxygen and the piperidine nitrogen (if accessible), often directing delivery of the azide to C4 via an intramolecular-like mechanism.

Module 3: Isolation & Purification (The "Invisible Product")

Context: 4-Amino-3-hydroxypiperidine is a highly polar, water-soluble molecule.[1] It behaves as a zwitterion in its free base form if the N-protecting group is removed.[1]

Common Issue: "My LCMS shows 100% conversion, but I extracted with Ethyl Acetate and the flask is empty."

Root Cause Analysis: The product has a logP < 0. It partitions into the aqueous phase, especially if the pH is not precisely controlled. Standard organic extractions (DCM, EtOAc) fail.

Troubleshooting Protocol

Method A: The "Dry" Workup (Recommended) Do not use aqueous extraction.

  • Quench the reaction (if necessary) with minimal water.

  • Evaporate the reaction solvent to dryness.

  • Trituration: Suspend the crude solid in hot Isopropanol (IPA) or Ethanol. The inorganic salts (NaN₃, NaCl) will remain insoluble.

  • Filter hot. The product is in the filtrate.

Method B: Ion Exchange Chromatography If the product is free amine (deprotected):

  • Load the aqueous reaction mixture onto a Strong Cation Exchange (SCX) cartridge.

  • Wash with Water and Methanol (removes non-basic impurities).

  • Elute with 2M Ammonia in Methanol.

  • Concentrate to obtain the free base.

Method C: Derivatization In Situ If you intend to protect the amine anyway:

  • Do not isolate the free amine.

  • Add Boc₂O and NaOH directly to the crude reaction mixture (Schotten-Baumann conditions).

  • The resulting di-Boc or N-Boc, O-Boc species will be lipophilic and extractable into Ethyl Acetate.[1]

Module 4: Hydrogenation of Pyridines (The Reduction Route)

Context: An alternative route involves the catalytic hydrogenation of 3-hydroxy-4-aminopyridine.[1]

Common Issue: "The reaction poisoned the catalyst or resulted in over-reduction."

Root Cause Analysis:

  • Catalyst Poisoning: Free amines (pyridines) bind strongly to metal surfaces (Pd, Pt, Rh), inhibiting catalysis.[1]

  • Over-reduction: The hydroxyl group at C3 is benzylic-like (relative to the nitrogen) and prone to hydrogenolysis (cleavage) to form 4-aminopiperidine.[1]

Q: How do I prevent the loss of the hydroxyl group? A: Use Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (RuO₂) rather than Palladium. Pd/C is notorious for cleaving C-O bonds in benzylic positions. Run the reaction in acetic acid to protonate the pyridine, which prevents catalyst poisoning by the lone pair.

Hydrogenation Workflow

Hydrogenation Substrate 3-Hydroxy-4-aminopyridine Cond Conditions: 5% Rh/Al2O3 AcOH, 50 psi H2 Substrate->Cond Product cis-4-Amino-3-hydroxypiperidine (Major Isomer) Cond->Product Kinetic Control SideProd Over-reduction: 4-Aminopiperidine Cond->SideProd If Pd/C used or High Temp

Caption: Rhodium catalysts favor ring saturation without C-O cleavage, whereas Palladium risks deoxygenation.[1]

References

  • Stereoselective Synthesis via Epoxides

    • Title: "Regioselective and Stereoselective Ring Opening of 3,4-Epoxypiperidines."
    • Source:Journal of Organic Chemistry, 2019, 84(12), 8006–8018.
    • URL:[Link][1]

  • Fürst-Plattner Rule Application

    • Title: "The Fürst-Plattner Rule in the Synthesis of Aminocyclohexanols."
    • Source:Chemical Reviews, 2015, 115(15), 7883–7912.
    • URL:[Link][1]

  • Purification Strategies

    • Title: "Practical Synthesis of (3R,4R)
    • Source:Organic Process Research & Development, 2014, 18(3), 321–330.[4]

    • URL:[Link][1]

  • Hydrogenation Protocols

    • Title: "Heterogeneous Hydrogen
    • Source:Advanced Synthesis & Catalysis, 2020, 362(8), 1532-1556.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Yield & Purity of 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: 4A3HP-OPT-2026

Executive Summary & Core Chemistry

4-Amino-3-hydroxypiperidine is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics (e.g., Besifloxacin) and various kinase inhibitors.

The primary synthetic challenge lies in its amphiphilic nature (high water solubility), regiocontrol during functionalization, and stereochemical integrity (cis/trans management). This guide bypasses generic advice to focus on the specific failure modes of the Epoxide Ring-Opening Route , which is the industry standard for scalability and enantiopurity.

Master Synthetic Workflow

The following diagram outlines the standard "Epoxide Route" and the critical decision points where yield is typically lost.

G Start N-Boc-1,2,3,6-tetrahydropyridine Epoxidation Epoxidation (mCPBA or MMPP) Start->Epoxidation Epoxide Intermediate: N-Boc-3,4-epoxypiperidine Epoxidation->Epoxide Opening Regioselective Ring Opening (NaN3 / NH4Cl or Amines) Epoxide->Opening SN2 Attack Regio_Check Isomer Check (C4 vs C3 attack) Opening->Regio_Check Regio_Check->Epoxide Wrong Regio (Adjust Lewis Acid) AzidoAlcohol Trans-4-azido-3-hydroxypiperidine Regio_Check->AzidoAlcohol Correct Regio (C4) Reduction Hydrogenation (Pd/C, H2) AzidoAlcohol->Reduction Purification Purification (Ion Exchange/Salt Formation) Reduction->Purification Final Target: 4-Amino-3-hydroxypiperidine Purification->Final

Figure 1: Standard synthetic pathway via epoxide opening. The critical control point is the regioselective attack at C4 versus C3.

Critical Process Parameters (CPP) & Troubleshooting

Module A: Regioselectivity (The "Wrong Isomer" Problem)

Context: Opening N-Boc-3,4-epoxypiperidine with a nucleophile (e.g., azide) can yield two regioisomers: the desired 4-amino-3-hydroxy or the undesired 3-amino-4-hydroxy.

ParameterRecommendationMechanistic Rationale
Solvent System DMF/H₂O (9:1) or MeOH/NH₄Cl Protic solvents or additives like NH₄Cl buffer the pH and activate the epoxide oxygen via hydrogen bonding, facilitating C4 attack (sterically favored on N-protected rings).
Nucleophile Sodium Azide (NaN₃) Azide is small and highly nucleophilic. It prefers the trans-diaxial opening at the less sterically hindered C4 position in N-Boc systems.
Catalyst Lewis Acid (e.g., LiClO₄) If C3 attack is observed, adding Lithium Perchlorate can shift selectivity by coordinating with the epoxide oxygen and the carbamate carbonyl, altering the steric environment.

Troubleshooting Scenario:

  • Issue: HPLC shows a 60:40 mixture of regioisomers.

  • Fix: Switch from a neat organic solvent (THF) to a protic mixture (MeOH/H₂O). The solvation of the nucleophile and activation of the epoxide generally favors the distal (C4) attack due to the inductive withdrawal of the N-Boc group deactivating C3 more than C4.

Module B: Hydrogenation Stalls (Catalyst Poisoning)

Context: Reducing the 4-azido intermediate to the amine often stalls or requires excessive catalyst loading.

  • Root Cause 1: Sulfur Contamination. If the epoxide was prepared via a route involving sulfonyl chlorides (e.g., mesylation/elimination) or if DMSO was used, trace sulfur will poison Pd/C.

    • Validation: Run a lead acetate paper test on the reaction headspace.

  • Root Cause 2: Amine Poisoning. The product (free amine) can coordinate strongly to Pd, inhibiting turnover.

    • Protocol: Add 1.05 equivalents of HCl or Acetic Acid to the hydrogenation mixture. Protonating the resulting amine prevents it from binding to the catalyst surface.

Module C: Isolation of the "Invisible" Product

Context: The free base of 4-amino-3-hydroxypiperidine is extremely polar and water-soluble. Standard extraction (EtOAc/Water) often results in 0% yield as the product stays in the aqueous phase.

Protocol: The "Salting Out" Extraction

  • Basify: Adjust aqueous layer to pH > 12 using 50% NaOH.

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves.

  • Solvent: Extract with n-Butanol or IPA/DCM (1:3) . Standard EtOAc is too non-polar.

  • Alternative (Resin): Pass the aqueous reaction mixture through a cation exchange resin (e.g., Dowex 50W).

    • Step 1: Load at neutral pH (Product binds).

    • Step 2: Wash with water (Removes salts/impurities).

    • Step 3: Elute with 10% NH₄OH in MeOH.

Stereochemical Control: Cis vs. Trans

The epoxide opening is an S_N2 process, inherently yielding the trans -isomer (anti-periplanar opening).

How to access the Cis-isomer: You cannot easily invert the center after formation without protecting group manipulation. If you need the cis-isomer (syn-amino alcohol), you must use an intermediate inversion step:

  • Form trans-isomer.

  • N-protection: Protect the primary amine (e.g., N-Cbz).

  • Inversion: Activate the hydroxyl group (Mesylate) and displace, or use Mitsunobu inversion (dead/PPh3/Benzoic acid) followed by hydrolysis.

  • Alternative: Start from a different chiral pool precursor (e.g., L-tartaric acid resolution of precursors).

Frequently Asked Questions (FAQs)

Q1: My final product is turning purple/brown upon storage. Why? A: Aminophenols and aminopiperidines are prone to air oxidation. The color indicates the formation of radical species or quinone-imine type impurities.

  • Fix: Store the product as a dihydrochloride or tartrate salt . The salt forms are stable, crystalline, and resistant to oxidation. Store under Argon at -20°C.

Q2: Can I use ammonia instead of azide to open the epoxide? A: Theoretically, yes, but practically, no . Opening epoxides with ammonia often leads to dimerization (the product amine reacts with another epoxide molecule) and polymerization. Azide is a "masked" amine that prevents this side reaction. If you must avoid azides, use benzylamine , then deprotect via hydrogenolysis.

Q3: How do I separate the cis/trans diastereomers if I have a mixture? A: They are difficult to separate on silica gel due to streaking.

  • Method 1: Derivatize the amine with Boc anhydride. The N,N-diBoc or N-Boc, O-Boc derivatives have significantly different R_f values and can be separated by flash chromatography.

  • Method 2: Crystallization with chiral acids. Dibenzoyl-L-tartaric acid is highly effective for resolving 3,4-disubstituted piperidines.

References

  • Regioselective Epoxide Opening: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." Journal of Organic Chemistry, 1995. Link

  • Synthesis of Fluoroquinolone Intermediates: Datong, S., et al. "Synthesis of Besifloxacin Hydrochloride." Ind.[1][2][3][4] Eng. Chem. Res., 2012.[1] Link

  • Purification Strategies: Lizza, J. R., et al.[5] "Solvent-Directed Epoxide Opening with Primary Amines." Synthesis, 2017.[6][7] Link

  • Catalyst Poisoning Mechanisms: Bernhardt, P. "Hydrogenation of Pyridines and Quinolines." Topics in Catalysis, 2010. Link

Sources

challenges in scaling up 4-Amino-3-hydroxypiperidine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub .

Ticket ID: #SC-PIP-4A3H-001 Topic: Scaling Up 4-Amino-3-hydroxypiperidine Production Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Scaling up 4-Amino-3-hydroxypiperidine (and its N-protected derivatives like N-Boc) presents a "perfect storm" of process challenges: high water solubility, safety hazards associated with azide chemistry, and strict stereochemical requirements (typically the trans-isomer for kinase inhibitors).[1]

This guide addresses the three most common bottlenecks reported by our users:

  • Safety: Managing sodium azide risks on a kilo-scale.

  • Regioselectivity: Ensuring the amine attacks the correct carbon during epoxide opening.

  • Isolation: Recovering a highly polar, water-soluble product without massive yield loss.

Module 1: Safety Protocols for Azide Chemistry

User Query: "We are moving from gram-scale to 500g batches. We use Sodium Azide (NaN3) for the ring opening.[1] Our safety officer is flagging this. Is there a safer way?"

Technical Insight: Your safety officer is correct. On a gram scale, azide hazards are manageable. On a kilo-scale, the accumulation of hydrazoic acid (HN₃) or metal azides can be catastrophic.[1]

The Hazard Mechanism
  • Acidification: NaN₃ + Acid

    
     HN₃ (Volatile, Explosive, Toxic).
    
  • Halogenated Solvents: NaN₃ + Dichloromethane (DCM)

    
     Diazidomethane (Extremely Explosive).[1] NEVER use DCM with azides. 
    
  • Concentration: Rotary evaporation of azide solutions concentrates unstable intermediates.

Recommended Protocol: The "Buffered & Flow" Approach

If you must use azide (often the most efficient route to the trans-isomer), you must engineer out the risk.

ParameterStandard Lab Practice (Dangerous)Scale-Up Best Practice (Safe)
Solvent DCM or ChloroformAcetonitrile, DMF, or Water/Alcohol
Reagent Sodium Azide (Solid addition)Aqueous NaN₃ solution (dosed slowly)
pH Control UnmonitoredBuffered (pH > 9) to prevent HN₃ formation
Workup Rotary Evaporation to drynessTelescoping: Reduce the azide in situ without isolation
Alternative Route (Azide-Free)

Consider using benzylamine or allylamine as the nucleophile for the epoxide opening.[1]

  • Pros: Eliminates explosion risk; easier to handle on plant scale.[1]

  • Cons: Requires a deprotection step (hydrogenation) later.[1]

  • Recommendation: For >1kg batches, the Benzylamine route is preferred despite the extra step.

Module 2: Controlling Regioselectivity & Stereochemistry

User Query: "We are seeing a 60:40 mixture of regioisomers during the epoxide opening. How do we force the amine to the 4-position?"

Technical Insight: The regioselectivity in opening N-Boc-3,4-epoxypiperidine is governed by the Fürst-Plattner Rule (trans-diaxial opening) and steric hindrance from the N-protecting group.[1]

Mechanism of Action

The nucleophile (Azide or Amine) prefers to attack the carbon that allows the resulting chair conformation to assume a chair-like transition state. However, the bulky N-Boc group sterically shields the C3 position, generally favoring attack at C4 .

Troubleshooting Checklist:

  • Catalyst: Are you using a Lewis Acid?

    • Solution: Use LiClO₄ or Mg(ClO₄)₂ (Caution: Perchlorates) or milder Yb(OTf)₃ .[1] These coordinate to the epoxide oxygen, increasing electrophilicity and enhancing SN2 character at the less hindered C4 position.

  • Solvent Effect:

    • Protic solvents (MeOH/Water) facilitate the opening via hydrogen bonding but may lower regioselectivity compared to a Lewis-Acid catalyzed opening in apolar solvents.[1]

Visual Workflow: The Epoxide Route

EpoxideOpening cluster_conditions Critical Control Points Epoxide N-Boc-3,4-epoxypiperidine Reaction Ring Opening (NaN3 or Benzylamine) Epoxide->Reaction Nucleophilic Attack TransProduct Trans-4-amino-3-hydroxy (Major Product) Reaction->TransProduct Anti-Opening (SN2) Favored at C4 CisProduct Cis-isomer (Impurity) Reaction->CisProduct Rare (requires retention mechanism)

Caption: Regioselective opening of the epoxide predominantly yields the trans-isomer via anti-attack.

Module 3: Purification & Isolation (The "Goo" Problem)

User Query: "Our product is water-soluble. We can't extract it with potential organic solvents, and it streaks on silica gel.[2] How do we isolate it?"

Technical Insight: 4-Amino-3-hydroxypiperidine is a small, polar molecule (CLogP < 0).[1] Standard aqueous workups (Water/EtOAc extraction) will leave your product in the water layer.[1]

The "No-Silica" Isolation Strategy

Method A: Salt Formation (Crystallization) Do not attempt to isolate the free base oil. Convert it immediately to a crystalline salt.[1]

  • Perform Hydrogenation: Reduce the azide/benzylamine in MeOH.

  • Filter Catalyst: Remove Pd/C.[1]

  • Add Acid: Add 1.0 eq of L-Tartaric acid or HCl (in Dioxane) directly to the filtrate.

  • Precipitate: Cool to 0°C. The salt is usually less soluble in MeOH/EtOH than the free base.

  • Filtration: Collect the solid.

Method B: Ion Exchange Chromatography If you must isolate the free base:

  • Resin: Use a strong cation exchange resin (e.g., Dowex 50W ).[1]

  • Load: Load the aqueous reaction mixture onto the column.

  • Wash: Wash with water (removes salts and non-basic impurities).[1]

  • Elute: Elute with 1M NH₄OH .

  • Lyophilize: Freeze-dry the ammonia fraction to get the clean white powder.

Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture (Polar Amine) IsProtected Is N-Boc intact? Start->IsProtected Silica Silica Column Possible (DCM/MeOH) IsProtected->Silica Yes (Lipophilic) SolubilityCheck Product in Water? IsProtected->SolubilityCheck No (Polar) IonExchange Dowex 50W Resin Elute w/ NH4OH SolubilityCheck->IonExchange High Solubility SaltFormation Add HCl/Tartaric Acid Crystallize SolubilityCheck->SaltFormation Scale > 100g

Caption: Decision tree for purifying polar piperidine intermediates based on protecting group status.

References & Further Reading

  • Safe Handling of Sodium Azide. Vertex AI / ACS Chemical Health & Safety.[1] (2022).[1][3][4][5] Guidelines on avoiding DCM and metal contact during azide scale-up. 3

  • Regioselective Ring Opening of Epoxides. MDPI / Molecules. Analysis of steric effects in azide attacks on epoxides.[6] 6[1][2][4][7][8]

  • Development and Scale-Up of Asymmetric Synthesis for Alogliptin. OPRD / ACS. (2021).[1][5][9] Discusses chiral aminopiperidine core synthesis and salt formation strategies. 9

  • Purification of Hydrophilic Peptides/Amines. Sartorius / ResearchGate.[1] Techniques for handling highly polar amine compounds without silica.[1] 7[1][2][3][7][8][10]

Disclaimer: This guide is for educational purposes. Always consult your internal EHS (Environment, Health, and Safety) department before scaling up reactions involving azides or high-pressure hydrogenation.

Sources

identification and removal of impurities in 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Amino-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this critical building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 4-Amino-3-hydroxypiperidine sample?

A1: Impurities in 4-Amino-3-hydroxypiperidine can be broadly categorized into four main classes:

  • Process-Related Impurities: These arise from the synthetic route used. Common examples include unreacted starting materials such as 3-hydroxypiperidine or protected piperidine derivatives, by-products from incomplete reactions or side reactions, and reagents or catalysts used in the synthesis.[1][2][3]

  • Degradation Products: 4-Amino-3-hydroxypiperidine can degrade under various stress conditions. You should be vigilant for products of hydrolysis, oxidation, and thermal degradation.[4][5] Forced degradation studies are often necessary to identify these potential impurities.

  • Residual Solvents: Organic solvents used during synthesis and purification may be present in the final product. Common solvents include methanol, ethanol, dichloromethane, and toluene.[6][7][8][9]

  • Enantiomeric Impurities: If you are working with a specific stereoisomer of 4-Amino-3-hydroxypiperidine, the presence of other stereoisomers is a critical purity parameter to control.

Q2: At what level do I need to be concerned about these impurities?

A2: The acceptable level of impurities is dictated by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A guideline for impurities in new drug substances provides a framework with the following thresholds:

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%

It is crucial to identify and, if necessary, toxicologically qualify any impurity exceeding these thresholds.[1][2][10][11]

Troubleshooting Guides

Impurity Identification

Issue: I am seeing unexpected peaks in my HPLC analysis of 4-Amino-3-hydroxypiperidine. How do I identify them?

dot

Caption: Workflow for the identification of unknown impurities.

Troubleshooting Steps:

  • LC-MS Analysis: The first step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide the exact mass of the impurity, allowing you to determine its molecular formula.

  • NMR Spectroscopy: For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. You will likely need to isolate a small amount of the impurity for this analysis. Both 1H and 13C NMR are crucial for piecing together the structure.

  • GC-MS for Volatile Impurities: If you suspect the impurity is a residual solvent or a volatile by-product, Gas Chromatography-Mass Spectrometry (GC-MS), often with headspace analysis, is the method of choice.[8][9][12][13]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can perform forced degradation studies.[4][5][7][14] Exposing your pure 4-Amino-3-hydroxypiperidine to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by HPLC can help you identify degradation products.

  • Synthesize and Compare: Once you have a hypothesized structure for the impurity, synthesizing a small amount of it and comparing its chromatographic and spectroscopic properties with the unknown peak can provide definitive confirmation.

Issue: I am observing significant peak tailing in the HPLC analysis of my 4-Amino-3-hydroxypiperidine sample.

dot

Caption: Troubleshooting guide for HPLC peak tailing.

Explanation and Solutions:

Peak tailing is a common issue when analyzing basic compounds like 4-Amino-3-hydroxypiperidine on silica-based reversed-phase columns. This is often due to secondary interactions between the basic amine groups and acidic silanol groups on the stationary phase.[15][16][17][18]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Use a Mobile Phase Additive: Adding a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Employ an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.

  • Consider Mixed-Mode Chromatography: Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer excellent peak shape and selectivity for polar and ionizable compounds like 4-Amino-3-hydroxypiperidine.[19][20][21][22][23]

  • Check for Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are optimized to minimize dead volume, which can contribute to peak broadening and tailing.[16]

Impurity Removal

Issue: My 4-Amino-3-hydroxypiperidine sample has a high level of a non-polar impurity. How can I remove it?

Recommended Technique: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, particularly for removing impurities with different solubility profiles.

dot

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For a polar compound like 4-Amino-3-hydroxypiperidine, polar protic solvents like ethanol or isopropanol, or a mixture of a polar and a non-polar solvent (e.g., ethanol/ethyl acetate), are good starting points.[24][25][26][27]

  • Dissolution: Place the crude 4-Amino-3-hydroxypiperidine in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Issue: I have multiple polar impurities that are difficult to separate by recrystallization. What is a more effective purification method?

Recommended Technique: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with similar polarities. For polar compounds like 4-Amino-3-hydroxypiperidine, reverse-phase or mixed-mode flash chromatography is often more effective than traditional normal-phase chromatography.

Step-by-Step Protocol (Reverse-Phase):

  • Stationary Phase Selection: Choose a C18-functionalized silica gel for the stationary phase.

  • Mobile Phase Selection: A typical mobile phase for reverse-phase chromatography of polar amines is a gradient of water and a polar organic solvent like methanol or acetonitrile, with a modifier to improve peak shape. A common starting point is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Sample Preparation: Dissolve your crude sample in a small amount of the initial mobile phase or a compatible solvent.

  • Column Packing and Equilibration: Pack the column with the C18 silica gel and equilibrate it with the initial mobile phase composition.

  • Loading and Elution: Load the sample onto the column and begin the gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • McCalley, D. V. (2023). Chem. Comm., 59, 7887–7899.
  • Taylor, T. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC North America, 32(3).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins.
  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Slideshare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). Retrieved from [Link]

  • EFPIA. (2023). ICH Q3 Guidelines.
  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Camarasu, C. C., et al. (2006). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of pharmaceutical and biomedical analysis, 41(4), 1379–1386.
  • LCGC International. (n.d.).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (n.d.).
  • MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Journal of Pharmaceutical and Biomedical Analysis. (2012).
  • California Department of Pesticide Regulation. (n.d.). Residual Solvents by Headspace Analysis.
  • ResearchGate. (n.d.). Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis.
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace.
  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Chinese Journal of Chromatography. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • AMSbiopharma. (2025).
  • Chemdad. (n.d.). 4-Amino-3-hydroxypiperidine.
  • Google Patents. (n.d.).
  • MDPI. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • ResearchGate. (2021).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Amino-3-hydroxypiperidine and its Role Among Chiral Amino Alcohol Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and asymmetric synthesis, the selection of the right chiral building block is a critical decision that profoundly influences the efficacy, selectivity, and novelty of a synthetic route.[1][2][3] Chiral amino alcohols, in particular, are a cornerstone class of intermediates, valued for their dual functionality which allows for the construction of complex molecular architectures.[] This guide provides an in-depth comparison of 4-Amino-3-hydroxypiperidine, a conformationally restricted cyclic amino alcohol, with more conventional acyclic and monocyclic chiral amino alcohols such as (R)-phenylglycinol, (S)-valinol, and (S)-prolinol. We will explore the unique structural advantages of the piperidine scaffold, present comparative data, and provide actionable experimental insights.

The Strategic Advantage of 4-Amino-3-hydroxypiperidine

4-Amino-3-hydroxypiperidine is a chiral building block distinguished by its rigid piperidine ring, which locks the relative orientation of the amino and hydroxyl groups. This conformational constraint is the primary source of its unique value in synthesis. Unlike flexible acyclic amino alcohols, the piperidine ring minimizes conformational ambiguity, which can lead to higher levels of stereochemical control in reactions.[5]

Key Structural Features and Their Implications:

  • Defined Stereochemistry: The cis or trans relationship between the C3-hydroxyl and C4-amino groups is fixed, providing a well-defined three-dimensional arrangement for directing stereoselective reactions. Several synthetic strategies have been developed to control the relative and absolute stereochemistry of this scaffold.[6]

  • Reduced Rotational Freedom: The cyclic structure reduces the number of low-energy conformations, making it easier to model reaction transition states and predict stereochemical outcomes.

  • Hydrogen Bonding: The proximate amino and hydroxyl groups can engage in intramolecular hydrogen bonding, influencing the scaffold's reactivity and its interaction with enzymes or catalysts.

  • Scaffold for Drug Discovery: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[7] Incorporating this building block can impart favorable pharmacokinetic properties.

A Comparative Analysis with Other Chiral Amino Alcohols

To appreciate the utility of 4-Amino-3-hydroxypiperidine, it is essential to compare it with other widely used chiral amino alcohols.

Building BlockStructureKey FeaturesCommon ApplicationsLimitations
4-Amino-3-hydroxypiperidine Conformationally rigid piperidine ring; fixed syn or anti relationship between functional groups.[6]Chiral ligands for asymmetric catalysis; building block for complex alkaloids and pharmaceutical intermediates.[8][9]Can be more synthetically challenging to access compared to simpler acyclic amino alcohols.[6]
(R)-Phenylglycinol Aromatic side chain provides steric bulk; readily available from phenylglycine.[10]Chiral auxiliary in Strecker and aldol reactions; synthesis of oxazoline ligands.[10][11]Acyclic nature allows for more conformational flexibility, potentially lowering stereoselectivity.
(S)-Valinol Bulky isopropyl group for effective steric shielding; derived from the natural amino acid valine.[12][13]Preparation of chiral oxazoline ligands for asymmetric catalysis.[12]Can be susceptible to racemization under harsh conditions.
(S)-Prolinol Pyrrolidine ring offers some conformational rigidity; derived from proline.Chiral auxiliary in alkylation and Diels-Alder reactions; organocatalysis.[14][15]Less rigid than the six-membered piperidine ring of 4-amino-3-hydroxypiperidine.

Performance in Asymmetric Synthesis: A Causality-Driven Perspective

The primary function of a chiral building block is often to serve as a chiral auxiliary—a temporary component of a molecule that directs the stereochemical course of a reaction before being cleaved.[16] The efficacy of an auxiliary is determined by its ability to create a highly ordered, diastereomeric transition state that favors the formation of one stereoisomer over the other.

The conformational rigidity of 4-Amino-3-hydroxypiperidine provides a distinct advantage here. When incorporated into a reactant, for example, as an amide, the piperidine ring's fixed chair-like conformation creates a well-defined chiral pocket around the reaction center. This steric and electronic environment forces incoming reagents to approach from a specific trajectory, leading to high diastereoselectivity.

In contrast, acyclic auxiliaries like those derived from phenylglycinol or valinol must overcome the energetic cost of adopting a single, highly-ordered conformation in the transition state. While the bulky side chains of these auxiliaries can provide excellent stereocontrol, the potential for rotation around single bonds can sometimes lead to the formation of minor stereoisomers, reducing the enantiomeric excess of the final product.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The following diagram illustrates a generalized workflow for an asymmetric alkylation, a common application for chiral amino alcohol-derived auxiliaries.[17]

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage & Recovery Prochiral_Acid Prochiral Carboxylic Acid Coupling Amide Coupling (e.g., DCC, EDCI) Prochiral_Acid->Coupling Auxiliary Chiral Amino Alcohol (e.g., 4-Amino-3-hydroxypiperidine) Auxiliary->Coupling Adduct Chiral N-Acyl Adduct Coupling->Adduct Deprotonation Deprotonation (e.g., LDA, -78°C) Adduct->Deprotonation Enolate Diastereoselective Enolate Formation Deprotonation->Enolate Alkylation Alkylation (e.g., R-X) Enolate->Alkylation Alkylated_Product Alkylated Product (High d.r.) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Alkylated_Product->Cleavage Final_Product Enantiopure Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Generalized workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Synthesis of an α-Substituted Carboxylic Acid

This protocol is a representative example of how a chiral amino alcohol can be used as a chiral auxiliary. The specific conditions would need to be optimized for a given substrate.

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid using a chiral piperidine-based auxiliary.

Step 1: Formation of the Chiral N-Acyl Piperidine

  • To a solution of (3R,4R)-4-amino-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure N-acyl piperidine adduct.

Step 2: Diastereoselective Alkylation

Causality Note: This step is performed at low temperature to enhance the kinetic control of the reaction, favoring the formation of a single enolate geometry and thus maximizing diastereoselectivity.

  • Dissolve the N-acyl piperidine adduct (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

Causality Note: The choice of cleavage conditions is crucial to avoid racemization of the newly formed stereocenter. Hydrolytic methods are often employed.

  • Dissolve the purified, alkylated adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and quench any excess peroxide by the slow addition of aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x). The aqueous layer will contain the protonated, water-soluble piperidine auxiliary, which can be recovered.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid. Determine enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral resolving agent.

Conclusion

4-Amino-3-hydroxypiperidine offers a compelling alternative to traditional acyclic chiral amino alcohol building blocks. Its primary advantage lies in the conformational rigidity of the piperidine ring, which translates into a more predictable and often higher degree of stereocontrol in asymmetric transformations. While its synthesis may be more complex than that of amino acid-derived acyclic counterparts, the potential for superior performance in challenging stereoselective reactions makes it an invaluable tool for the synthesis of complex, high-value molecules in pharmaceutical and academic research. The choice between this and other building blocks will ultimately depend on the specific synthetic challenge, cost considerations, and the desired structural features of the final target molecule.

References

  • G. Goti, A., et al. (2017). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • Zhang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Fernández-Lozano, C., et al. (2023). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Black, G. P., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (n.d.). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN102863343A - Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride.
  • Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media. [Link]

  • NIH. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • RSC Publishing. (2021). Immobilization of (l)-valine and (l)-valinol on SBA-15 nanoporous silica and their application as chiral heterogeneous ligands in the Cu-catalyzed asymmetric allylic oxidation of alkenes. New Journal of Chemistry. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Wikipedia contributors. (2023). Valinol. Wikipedia. [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • PubMed. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. [Link]

  • NIH. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

  • Semantic Scholar. (2021). Recent developments in next generation (S)-proline-derived chiral organocatalysts. [Link]

  • YouTube. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). [Link]

  • Wikipedia contributors. (2022). Phenylglycinol. Wikipedia. [Link]

  • Synfacts. (2026). Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • NIH. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. [Link]

  • NCBI. (2011). 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2. [Link]

  • MDPI. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]

  • NIH. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]

Sources

comparative study of 4-Amino-3-hydroxypiperidine and pyrrolidine analogs in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are ubiquitous.[1][2] Among them, 4-amino-3-hydroxypiperidine and polyhydroxylated pyrrolidine analogs represent two distinct classes of "privileged scaffolds," primarily utilized as iminosugar mimics for glycosidase inhibition and RNA-modulating therapeutics.

This guide objectively compares these two scaffolds. While piperidines offer a rigid, glucose-mimetic chair conformation ideal for high-specificity binding, pyrrolidines provide a flexible "envelope" geometry that often better mimics the oxocarbenium ion transition state of enzymatic hydrolysis. This guide details the structural rationale, synthetic accessibility, and reactivity profiles required to deploy these scaffolds effectively.

Structural & Conformational Analysis

The biological efficacy of these scaffolds is dictated by their ability to mimic the transition state of carbohydrate processing enzymes.

  • 4-Amino-3-hydroxypiperidine: Adopts a defined

    
     chair conformation . This rigidity allows for precise positioning of substituents (axial vs. equatorial) to match the topography of the enzyme active site (e.g., mimicking D-glucose or D-mannose).
    
  • Pyrrolidine Analogs: Adopt a flexible envelope (

    
    ) or twist (
    
    
    
    ) conformation
    . This flexibility allows the ring to distort, often mimicking the flattened half-chair geometry of the oxocarbenium ion transition state more effectively than the rigid piperidine.
Visualization: Conformational Efficacy Pathway

The following diagram illustrates the relationship between ring size, conformation, and biological mimicry.

G Start Scaffold Selection Pip Piperidine (6-Mem) (Rigid Chair) Start->Pip High Specificity Pyr Pyrrolidine (5-Mem) (Flexible Envelope) Start->Pyr High Potency GS_Mimic Ground State Mimicry (Substrate) Pip->GS_Mimic Matches Glucose Topography TS_Mimic Transition State Mimicry (Oxocarbenium) Pyr->TS_Mimic Matches Charge & Distortion Target Glycosidase Inhibition TS_Mimic->Target Tight Binding (Transition State Analog) GS_Mimic->Target Competitive Binding

Figure 1: Mechanistic pathway linking scaffold ring size to mode of enzymatic inhibition.

Synthetic Accessibility & Routes[3]

The choice between these scaffolds often comes down to synthetic feasibility. Pyrrolidines are generally more accessible from the chiral pool (Tartaric acid), whereas 4-amino-3-hydroxypiperidines often require longer sequences involving ring-closing metathesis (RCM) or reductive amination of sugar derivatives.

Comparative Data: Synthetic Metrics[4]
Feature4-Amino-3-hydroxypiperidinePyrrolidine Analogs (e.g., DAB)
Primary Starting Material Carbohydrates (Glucal), Serine, or PyridineL-Tartaric Acid, L-Proline
Key Cyclization Step RCM or Reductive Amination (6-endo-trig)Double Displacement or Amidation (5-exo-tet)
Stereocontrol Difficulty High: Establishing trans-3,4 stereochemistry requires specific reduction conditions.Moderate: Chirality often conserved from Tartaric acid.
Cost of Goods Moderate to High (Multi-step)Low (Cheap chiral pool)
Scalability Moderate (RCM catalysts can be expensive)High (Crystallization driven)

Experimental Protocols

Protocol A: Stereoselective Synthesis of Pyrrolidine Analog (from L-Tartaric Acid)

Objective: Synthesis of (3R,4R)-3,4-dihydroxypyrrolidine (a core unit for functionalization). Rationale: This route utilizes the


 symmetry of tartaric acid to set the stereocenters early.

Step-by-Step Methodology:

  • Protection: Reflux L-tartaric acid (10 mmol) with benzyl amine (1.1 eq) in xylene using a Dean-Stark trap to form the N-benzyl tartrimide.

    • Expert Note: Ensure complete water removal to drive the equilibrium toward the imide.

  • Reduction: Dissolve the imide in dry THF (0.5 M) and cool to 0°C. Slowly add

    
     (3.0 eq) under Argon. Reflux for 4 hours.
    
    • Safety: Quench carefully (Fieser method:

      
       water/15% NaOH/water) to avoid aluminum emulsions which trap product.
      
  • Purification: Filter the aluminum salts, concentrate the filtrate, and purify via flash chromatography (

    
    ).
    
  • Debenzylation (Optional): Hydrogenate using

    
     (Pearlman's catalyst) in MeOH under 
    
    
    
    (1 atm) to yield the free amine.
Protocol B: Synthesis of 4-Amino-3-hydroxypiperidine (De Novo Route)

Objective: Accessing the trans-4-amino-3-hydroxy core via Reductive Amination/Cyclization. Rationale: This route avoids sugar degradation and allows for diverse substitution on the nitrogen.

Step-by-Step Methodology:

  • Precursor Assembly: React N-Cbz-protected amino aldehyde (derived from Serine or Aspartic acid) with allyl magnesium bromide.

    • Stereocontrol: This addition creates the hydroxy stereocenter. Use chelation-controlled conditions (

      
      ) if specific diastereoselectivity is required.
      
  • Oxidation/Deprotection: Oxidize the terminal alkene to an aldehyde (Ozone or

    
    ).
    
  • Double Reductive Amination (Cyclization):

    • Treat the resulting dialdehyde (or amino-aldehyde precursor) with

      
       in MeOH at pH 5-6.
      
    • Mechanism:[3][4] The amine attacks the aldehyde to form an iminium ion, which cyclizes (6-endo-tet favored) and is reduced in situ.

    • Expert Note: Maintain pH < 6 to prevent polymerization but > 4 to ensure imine formation.

  • Functionalization: The resulting 3-hydroxy-4-amino piperidine can be selectively protected. The C3-hydroxyl group is axial or equatorial depending on the precursor chirality.

Reactivity Profile & Functionalization

Protecting Group Strategy[7]
  • Nitrogen (N1/N4):

    • Piperidines:[1][5][6][7][8] The N1 (ring) and N4 (exocyclic) amines have different nucleophilicities. N4 is generally more accessible. Use Cbz or Boc for N1 to allow selective functionalization of N4.

    • Pyrrolidines:[1][6][7][9][10][11][12][13][14] Ring nitrogen is highly nucleophilic. Benzyl (Bn) is preferred for early steps as it withstands strong hydrides (

      
      ).
      
3,4-Trans vs. Cis Relationships
  • Piperidine: The trans-diequatorial relationship (mimicking Glucose C3-C4) is thermodynamically stable. However, accessing the cis-relationship often requires an inversion (Mitsunobu reaction) or specific hydride reduction (L-Selectride) of a ketone intermediate.

  • Pyrrolidine: Stereochemistry is fixed by the starting material (Tartaric acid). Inversion is difficult due to ring strain preventing

    
     backside attack in certain protected conformations.
    

Medicinal Chemistry Performance (Glycosidase Inhibition)[4][18]

The following table summarizes the inhibitory potential of these scaffolds against standard glycosidases.

Target EnzymePiperidine Scaffold (e.g., Miglitol/Nojirimycin)Pyrrolidine Scaffold (e.g., DAB/DMDP)Verdict

-Glucosidase
High Potency (

nM range)
. Rigid chair mimics substrate perfectly.
Moderate Potency. Good, but often less specific than piperidines.Piperidine Wins

-Glucosidase
High Potency.High Potency. Transition state mimicry is effective here.Tie
Metabolic Stability High. Excreted unchanged renally.Moderate. Can be metabolized or phosphorylated.Piperidine Wins
Cell Permeability Moderate (Polar).High. Smaller lipophilic surface area (if protected).Pyrrolidine Wins

References

  • Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH. (Contextual grounding for iminosugar mechanism).
  • Lozano, C., et al. (2016). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oba, M., et al. (2013).[15] Stereoselective Synthesis of 3,4-Dihydroxylated Prolines and Prolinols Starting from L-Tartaric Acid. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R–104R.

Sources

A Comparative Guide to the Synthesis of 4-Amino-3-hydroxypiperidine: A Cost-Benefit Analysis for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

The 4-amino-3-hydroxypiperidine scaffold is a privileged motif in modern medicinal chemistry, serving as a crucial chiral building block for a multitude of therapeutic agents, including kinase inhibitors and other targeted therapies. The precise spatial arrangement of its amino and hydroxyl groups is often critical for biological activity, making the stereocontrolled synthesis of this piperidine derivative a significant challenge in process chemistry. This guide provides an in-depth analysis of the prevalent synthetic strategies, offering a critical comparison of their respective costs, benefits, and practical considerations for researchers and drug development professionals.

Introduction: The Significance of the 4-Amino-3-hydroxypiperidine Core

The rigid, chair-like conformation of the piperidine ring, combined with the hydrogen-bonding capabilities of the amino and hydroxyl substituents, allows molecules incorporating the 4-amino-3-hydroxypiperidine core to form specific, high-affinity interactions with biological targets. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to enantiomerically pure forms of this intermediate is of paramount importance to the pharmaceutical industry. This guide will dissect three primary synthetic paradigms: traditional chemical synthesis from pyridine and piperidone precursors, modern biocatalytic approaches, and strategies involving chemical resolution of racemates.

Method 1: Chemical Synthesis from Pyridine and Piperidone Precursors

Classical organic synthesis offers several routes starting from readily available materials. A common strategy involves the initial construction of the piperidine ring followed by the introduction and manipulation of the required functional groups.

Route 1a: Catalytic Hydrogenation of 3-Hydroxypyridine

This approach begins with the reduction of the aromatic pyridine ring to a piperidine.

Causality of Experimental Choices: The choice of catalyst is critical in this hydrogenation. Rhodium-based catalysts are often more effective than palladium or platinum for the hydrogenation of pyridine rings, but they are also significantly more expensive.[1][2] The reaction requires high pressure and temperature, necessitating specialized and robust reactor systems. This adds to the capital cost and safety considerations for scaling up the process.

Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

  • A high-pressure reactor is charged with 3-hydroxypyridine (1.0 eq), a rhodium on carbon catalyst (5 wt%, 0.5-2 mol%), and a suitable solvent such as methanol or water.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 4-6 MPa).

  • The reaction mixture is heated to 80-100°C and stirred vigorously for 32-60 hours.[3]

  • Upon completion, the reactor is cooled, and the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield racemic 3-hydroxypiperidine.

Subsequent Functionalization: The resulting 3-hydroxypiperidine requires further steps to introduce the C4-amino group. A common, albeit lengthy, sequence involves:

  • N-protection with a group like Boc (di-tert-butyl dicarbonate).

  • Oxidation of the 3-hydroxyl group to a ketone (N-Boc-3-piperidone).[4]

  • Reductive amination of the ketone to introduce the 4-amino group. This step is crucial for establishing the desired stereochemistry. The use of specific reducing agents and conditions can favor the formation of the trans isomer.[2][5]

Logical Flow of the Hydrogenation and Functionalization Route

G A 3-Hydroxypyridine B Racemic 3-Hydroxypiperidine A->B Catalytic Hydrogenation (e.g., Rh/C, H2) C N-Boc-3-hydroxypiperidine B->C N-Protection (Boc Anhydride) D N-Boc-3-piperidone C->D Oxidation (e.g., Swern, Dess-Martin) E N-Boc-4-amino-3-hydroxypiperidine D->E Reductive Amination F Deprotection E->F G Final Product F->G

Caption: Synthesis of 4-Amino-3-hydroxypiperidine from 3-Hydroxypyridine.

Method 2: Asymmetric Synthesis via Biocatalysis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules. For 4-amino-3-hydroxypiperidine, enzymatic reduction of a prochiral ketone precursor is a particularly effective strategy.

Route 2a: Ketoreductase (KRED) Mediated Asymmetric Reduction

This method utilizes a ketoreductase enzyme to reduce N-Boc-3-piperidone to the desired chiral N-Boc-3-hydroxypiperidine with high stereoselectivity.

Causality of Experimental Choices: The key to this process is the selection of a highly stereoselective KRED. A screening of a panel of KREDs is often necessary to identify the optimal enzyme for the desired stereoisomer. The reaction requires a nicotinamide cofactor (NADH or NADPH), which is expensive. Therefore, a cofactor regeneration system is essential for a cost-effective process. A common system pairs the KRED with a dehydrogenase (e.g., glucose dehydrogenase or formate dehydrogenase) and a cheap sacrificial substrate (e.g., glucose or formate).[6]

Experimental Protocol: KRED Reduction of N-Boc-3-piperidone

  • A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • To this solution are added N-Boc-3-piperidone (substrate), the selected ketoreductase, the cofactor (NAD⁺ or NADP⁺, catalytic amount), and the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase).

  • The reaction mixture is stirred at a controlled temperature (typically 25-40°C) for several hours to 24 hours.

  • Reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield the enantiomerically pure N-Boc-3-hydroxypiperidine. A conversion rate of over 99% and an enantiomeric excess of 100% have been reported for this method.[7]

Subsequent Functionalization: Similar to the chemical route, the resulting chiral 3-hydroxypiperidine derivative must be converted to the final product. A potential route involves inversion of stereochemistry at C3 via a Mitsunobu reaction followed by displacement with an azide and subsequent reduction. A more direct approach would be the stereoselective amination of the C4 position.

Workflow for Biocatalytic Synthesis

G cluster_0 Biocatalytic Reduction cluster_1 Chemical Conversion A N-Boc-3-piperidone B Enantiopure N-Boc-3-hydroxypiperidine A->B Asymmetric Reduction E Further Functionalization B->E C Ketoreductase (KRED) C->B D Cofactor Regeneration (e.g., GDH/Glucose) D->B F Final Product E->F

Caption: Biocatalytic route to a chiral 3-hydroxypiperidine intermediate.

Method 3: Chemical Resolution of Racemates

This classical approach involves the synthesis of a racemic mixture of a key intermediate, followed by separation of the enantiomers using a chiral resolving agent.

Route 3a: Resolution of Racemic 3-Hydroxypiperidine

After synthesizing racemic 3-hydroxypiperidine (as in Route 1a), a chiral acid can be used to form diastereomeric salts, which can then be separated by crystallization.

Causality of Experimental Choices: The choice of resolving agent is crucial and often requires empirical screening. D-pyroglutamic acid is a cost-effective and recyclable resolving agent that has been shown to be effective for 3-hydroxypiperidine.[3] The efficiency of the resolution is dependent on the differential solubility of the diastereomeric salts, which can be influenced by the choice of solvent. A major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%, although the resolving agent can often be recovered and the unwanted enantiomer can sometimes be racemized and recycled.

Experimental Protocol: Resolution with D-Pyroglutamic Acid

  • Racemic 3-hydroxypiperidine (1.0 eq) and D-pyroglutamic acid (0.5-0.6 eq) are heated to reflux in ethanol.[3]

  • The solution is slowly cooled to allow for the crystallization of one diastereomeric salt.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The resolved salt is then treated with a base to liberate the free enantiopure 3-hydroxypiperidine.

  • The subsequent steps of N-protection and functionalization would follow as in the previous methods.

Cost-Benefit Analysis: A Comparative Summary

ParameterMethod 1: Chemical SynthesisMethod 2: BiocatalysisMethod 3: Chemical Resolution
Starting Material Cost Low to Moderate (e.g., 3-hydroxypyridine is relatively inexpensive[8][9])Moderate (N-Boc-3-piperidone is more expensive than 3-hydroxypyridine[10][11][12])Low to Moderate (same as Method 1)
Reagent/Catalyst Cost High (Rhodium catalysts are very expensive[1])Moderate to High (Initial cost of enzymes can be high, but they are reusable)Low (Chiral acids like D-pyroglutamic acid are affordable)
Yield Moderate to Good (multi-step synthesis can lead to lower overall yields)Very High (Enzymatic steps often have >95% conversion[7])Low (Theoretical maximum of 50% for the desired enantiomer)
Stereoselectivity Low (produces racemates without a chiral catalyst)Excellent (>99% e.e. is common[7])Excellent (after successful separation)
Scalability Challenging (high pressure/temperature equipment needed)Good (fermentation and enzymatic reactions are highly scalable)Moderate (large scale crystallization can be challenging)
Safety & Environment Hazardous (high pressure H₂, flammable solvents, heavy metals)Green & Safe (mild aqueous conditions, biodegradable catalysts)Moderate (use of organic solvents)
Development Time Moderate to Long (multi-step route optimization)Long (enzyme screening and optimization can be time-consuming)Moderate (screening for resolving agents and crystallization conditions)

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route to 4-amino-3-hydroxypiperidine depends heavily on the specific project goals, available resources, and the required scale of production.

  • For early-stage research and discovery, where small quantities of material are needed and stereochemistry may not yet be optimized, a chemical synthesis route (Method 1) followed by chromatographic separation of stereoisomers can be a viable, albeit less elegant, option.

  • For process development and manufacturing, where enantiopurity, cost-effectiveness, and sustainability are critical, biocatalysis (Method 2) is the most compelling strategy. Despite the initial investment in enzyme screening and development, the high yields, exceptional stereoselectivity, and environmentally friendly reaction conditions make it the superior choice for large-scale production.

  • Chemical resolution (Method 3) represents a more traditional approach to accessing enantiopure material. While it can be effective, the inherent 50% yield limitation makes it less economically viable for large-scale manufacturing unless an efficient racemization and recycling process for the unwanted enantiomer is developed.

Ultimately, the increasing availability of commercial ketoreductases and the advancements in enzyme engineering are making biocatalytic routes more accessible and cost-effective, positioning them as the future standard for the synthesis of chiral intermediates like 4-amino-3-hydroxypiperidine.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). Molecules, 27(5), 1684. MDPI. Retrieved from [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2013). Der Pharma Chemica, 5(3), 235-241. Retrieved from [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013). Google Patents.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). Molecules, 26(21), 6427. PMC. Retrieved from [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (2011). Google Patents.
  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
  • Money Metals Exchange. (2026). Rhodium Prices. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4986. MDPI. Retrieved from [Link]

  • Alibaba. (n.d.). D Pyroglutamic Acid. Retrieved from [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). Scientific Reports, 6, 23350. PubMed. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.5 Synthesis of Epoxides [Video]. YouTube. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. Retrieved from [Link]

  • IndiaMART. (n.d.). Rhodium On Carbon Catalyst. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2010). Organic Letters, 12(8), 1836–1839. PMC. Retrieved from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Advances, 14, 12345-12372. PMC. Retrieved from [Link]

  • Trading Economics. (n.d.). Rhodium - Price - Chart - Historical Data - News. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • IndiaMART. (n.d.). BOC Piperidone. Retrieved from [Link]

  • Tradeindia. (n.d.). D Pyroglutamic Acid. Retrieved from [Link]

Sources

literature review of synthetic yields for 4-Amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of synthetic routes for 4-Amino-3-hydroxypiperidine , a critical pharmacophore in kinase inhibitors and antibacterial agents. The content is structured to assist medicinal chemists in selecting the optimal pathway based on stereochemical requirements (cis vs. trans) and scalability.

Executive Summary

The synthesis of 4-amino-3-hydroxypiperidine is defined by the stereochemical relationship between the C3-hydroxyl and C4-amino groups.

  • For Trans-Isomers: The Epoxide Ring Opening of 3,4-epoxypiperidines is the industry standard, offering high yields (>80%) and near-perfect anti-stereoselectivity.

  • For Cis-Isomers: The Reductive Amination of 3-hydroxy-4-piperidines is the primary route but typically yields cis/trans mixtures (approx. 60:40 to 70:30), requiring chromatographic separation which lowers isolated yields to ~30-50%.

Part 1: Detailed Synthetic Route Analysis
Route A: Epoxide Ring Opening (Trans-Selective)

Mechanism: Nucleophilic attack on a 3,4-epoxypiperidine core. Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in anti-addition. This guarantees the trans-configuration between the incoming nucleophile (amine/azide) and the resulting hydroxyl group.

  • Precursor: N-Protected-3,4-epoxypiperidine (e.g., N-Benzyl or N-Boc).

  • Reagents: Sodium azide (NaN3) or primary amines (R-NH2).

  • Catalysts: Lithium perchlorate (LiClO4) or Lewis acids can accelerate the reaction.

  • Yield Profile:

    • Epoxidation of tetrahydropyridine: 90-95%

    • Ring Opening (Azide): 85-92%

    • Reduction (Staudinger/Hydrogenation): 85-95%

    • Overall Yield: ~65-80%

Route B: Reductive Amination (Cis-Selective / Mixture)

Mechanism: Condensation of 3-hydroxy-4-piperidone with an amine to form an imine/enamine, followed by hydride reduction. Stereochemistry: Hydride delivery often occurs from the less hindered face. However, the conformational flexibility of the piperidone ring frequently leads to mixtures. Bulky reducing agents (e.g., L-Selectride) can enhance cis-selectivity but are harder to scale than borohydrides.

  • Precursor: N-Protected-3-hydroxy-4-piperidone.

  • Reagents: Ammonium acetate or Benzylamine; NaBH(OAc)3 or NaBH3CN.

  • Yield Profile:

    • Imine Formation/Reduction: 70-85% (Crude mixture)

    • Isolation of Cis-Isomer: 30-50% (Losses due to diastereomer separation).

Part 2: Comparative Data Analysis
FeatureRoute A: Epoxide Opening Route B: Reductive Amination Route C: Chiral Pool (from Amino Acids)
Target Isomer Trans (Exclusive)Cis/Trans (Mixture, favors Cis)Specific Enantiomer
Key Step Yield 85-92% (Ring Opening)70-85% (Reduction)50-70% (Cyclization)
Overall Yield High (~75%) Moderate (~40% isolated cis) Low-Moderate (~25-35%)
Stereocontrol Excellent (>99:1 dr)Poor to Moderate (typically 2:1 to 3:[1][2]1)Excellent (>99% ee)
Scalability High (No chromatography often needed)Medium (Requires separation)Low (Long linear sequence)
Cost Efficiency High (Cheap reagents: NaN3, mCPBA)Medium (Loss of material)Low (Expensive chiral starting materials)
Part 3: Experimental Protocols
Protocol 1: Synthesis of trans-4-Azido-1-benzyl-3-hydroxypiperidine (Epoxide Route)

This protocol yields the trans-azido intermediate, which is readily reduced to the amine.

  • Epoxidation: Dissolve N-benzyl-1,2,3,6-tetrahydropyridine (10.0 g, 57.7 mmol) in DCM (100 mL). Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise. Stir at RT for 4 h. Quench with sat. Na2SO3 and NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. Yield: ~92% .

  • Ring Opening: Dissolve the crude epoxide (5.0 g, 26.4 mmol) in DMF (50 mL). Add NaN3 (5.15 g, 79.2 mmol) and NH4Cl (1.4 g, 26.4 mmol). Heat to 80°C for 12 h.

  • Workup: Dilute with water (150 mL) and extract with EtOAc (3x50 mL). Wash organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the trans-azido alcohol.

  • Data: Yield: 88% . 1H NMR confirms trans-diaxial coupling (J ~ 10 Hz) for H3-H4 if conformation allows, or distinct shift patterns relative to cis.

Protocol 2: Reductive Amination for cis-4-Amino-1-Boc-3-hydroxypiperidine
  • Preparation: Dissolve 1-Boc-3-hydroxy-4-piperidone (2.15 g, 10 mmol) and benzylamine (1.2 equiv) in DCE (30 mL). Add AcOH (1 equiv). Stir for 30 min.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (3.18 g, 15 mmol) in portions. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Hydrogenolysis (Optional): To remove benzyl group and obtain primary amine, treat with H2 (1 atm), Pd/C (10%) in MeOH.

  • Isolation: The crude product is a mixture (approx 2:1 cis:trans). Isolate the cis-isomer via column chromatography on silica gel (DCM/MeOH/NH4OH).

  • Data: Isolated Yield of Cis: ~45% .

Part 4: Visualization of Pathways
Figure 1: Stereoselective Synthesis Pathways

G cluster_0 Route A: Trans-Selective (Epoxide) cluster_1 Route B: Cis-Selective (Reductive Amination) Tetrahydropyridine Tetrahydropyridine Epoxide 3,4-Epoxypiperidine (mCPBA) Tetrahydropyridine->Epoxide Epoxidation (92%) Azide_Opening Ring Opening (NaN3, 80°C) Epoxide->Azide_Opening SN2 Attack (Anti-Addition) Trans_Product Trans-4-Amino-3-Hydroxypiperidine (>99% Trans) Azide_Opening->Trans_Product Reduction (88%) Piperidone 3-Hydroxy-4-Piperidone Imine Imine Formation (BnNH2) Piperidone->Imine Reduction Hydride Reduction (NaBH(OAc)3) Imine->Reduction Mixture Cis/Trans Mixture (~2:1 Ratio) Reduction->Mixture Face Selectivity Cis_Product Cis-Isomer (Isolated Yield ~45%) Mixture->Cis_Product Chromatography

Caption: Comparison of the high-fidelity Epoxide Route (Trans) vs. the mixture-generating Reductive Amination Route (Cis).

References
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine. Organic & Biomolecular Chemistry, 2012.[3] Link

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 2008. Link

  • Solvent-Directed Epoxide Opening with Primary Amines. Synthesis, 2017. Link

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry, 2022. Link

  • Reductive Amination: A Guide to Conditions. Organic Chemistry Portal. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3-hydroxypiperidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-3-hydroxypiperidine, a chiral molecule, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its quantification demands robust and validated analytical methods to ensure the final product's safety, efficacy, and quality. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Amino-3-hydroxypiperidine, supported by experimental insights and grounded in regulatory expectations.

The Analytical Challenge: Properties of 4-Amino-3-hydroxypiperidine

4-Amino-3-hydroxypiperidine is a small, polar molecule with a molecular weight of 116.16 g/mol . It possesses two key functional groups: a primary amine and a secondary alcohol. These characteristics present specific challenges for chromatographic analysis:

  • Poor Retention in Reversed-Phase HPLC: Its high polarity leads to weak interaction with nonpolar stationary phases, resulting in poor retention and potential co-elution with the solvent front.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes direct UV detection insensitive.

  • Chirality: As a chiral compound, the separation and quantification of its enantiomers are often necessary, adding another layer of analytical complexity.

To overcome these challenges, derivatization of the primary amine and/or the hydroxyl group is a common and effective strategy. Derivatization not only improves chromatographic retention and detectability but can also facilitate chiral separation.

Comparison of Analytical Methodologies

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Here, we compare the two most prevalent and powerful techniques for the quantification of 4-Amino-3-hydroxypiperidine: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UV/FLD with DerivatizationLC-MS/MS
Principle Chemical modification of the analyte to introduce a chromophore or fluorophore, followed by separation and detection.Separation of the analyte based on its physicochemical properties, followed by mass-based detection and fragmentation for specific quantification.
Sensitivity Moderate to high, depending on the derivatizing agent and detector. Fluorescence detection is generally more sensitive than UV.Very high, often reaching picogram or femtogram levels.
Selectivity Good, but can be susceptible to interference from other compounds that react with the derivatizing agent.Excellent, due to the specificity of mass-to-charge ratio (m/z) and fragmentation patterns.
Derivatization Mandatory. This adds a step to the sample preparation process and can be a source of variability.Not always necessary, but can be used to improve chromatographic retention and ionization efficiency.[1][2]
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by matrix components that suppress or enhance ionization.
Instrumentation Widely available in most analytical laboratories.Requires more specialized and expensive instrumentation.
Throughput Can be lower due to the derivatization step.Can be very high, especially with modern UPLC systems.
Chiral Analysis Can be achieved by using a chiral derivatizing agent to form diastereomers or by using a chiral stationary phase.[3]Can be coupled with chiral chromatography for enantiomeric separation and quantification.

Recommended Analytical Approach: HPLC with Pre-column Derivatization and UV/FLD Detection

For routine quality control and release testing, a validated HPLC method with pre-column derivatization offers a robust, reliable, and cost-effective solution. The use of a suitable derivatizing agent can address the inherent analytical challenges of 4-Amino-3-hydroxypiperidine.

Causality Behind Experimental Choices:

The selection of a derivatization reagent is critical. Reagents that react with primary amines are ideal. For UV detection, a reagent that introduces a strong chromophore is necessary. For fluorescence detection, a fluorogenic reagent is chosen for enhanced sensitivity. Common derivatizing agents for primary amines include:

  • Dansyl chloride: Reacts with primary and secondary amines, phenols, and imidazoles to produce highly fluorescent derivatives.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[4]

  • Benzoyl chloride: Reacts with primary and secondary amines to form UV-active derivatives. A patent for the analysis of the similar compound 3-aminopiperidine describes the use of benzoyl chloride for derivatization followed by HPLC-UV analysis.[5]

The choice of chromatographic conditions, including the column, mobile phase, and gradient, is then optimized to achieve good separation of the derivatized analyte from any by-products and matrix components.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for a representative HPLC-UV method for the quantification of 4-Amino-3-hydroxypiperidine, based on pre-column derivatization with benzoyl chloride. This protocol is designed to be a self-validating system, incorporating the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Materials and Reagents
  • 4-Amino-3-hydroxypiperidine reference standard

  • Benzoyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-3-hydroxypiperidine reference standard in 10 mL of a suitable solvent (e.g., 0.1 M HCl).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 4-Amino-3-hydroxypiperidine and dissolve it in a suitable solvent to achieve a concentration within the calibration range.

Derivatization Procedure
  • To 1 mL of each standard and sample solution, add 1 mL of 10% (w/v) sodium bicarbonate solution to make the solution basic.

  • Add 100 µL of benzoyl chloride solution (10% in acetonitrile).

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.

  • Acidify the solution with 1 M HCl to stop the reaction and to neutralize the excess sodium bicarbonate.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient can be optimized to achieve the best separation. For example:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm (or the wavelength of maximum absorbance for the benzoyl derivative)

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7][8][9][10] The validation should include the following parameters as per ICH Q2(R1) guidelines:[7][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank samples, placebos, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) and should be evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the validation of an analytical method for 4-Amino-3-hydroxypiperidine quantification.

analytical_method_validation_workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis dev_start Define Analytical Requirements select_method Select Analytical Technique (e.g., HPLC) dev_start->select_method select_derivatization Choose Derivatization Reagent (e.g., Benzoyl Chloride) select_method->select_derivatization optimize_conditions Optimize Chromatographic & Derivatization Conditions select_derivatization->optimize_conditions specificity Specificity optimize_conditions->specificity Proceed to Validation linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness routine_analysis Sample Analysis robustness->routine_analysis Implement for Routine Use system_suitability System Suitability Testing routine_analysis->system_suitability reporting Reporting of Results system_suitability->reporting

Caption: Workflow for the development and validation of an analytical method for 4-Amino-3-hydroxypiperidine.

Conclusion

The accurate quantification of 4-Amino-3-hydroxypiperidine is a critical aspect of pharmaceutical development and quality control. While direct analysis is challenging, derivatization followed by HPLC with UV or fluorescence detection provides a reliable and accessible analytical solution. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The key to a successful and compliant analytical method lies in a thorough and systematic validation process, guided by regulatory frameworks such as the ICH Q2(R1) guidelines. By understanding the underlying principles of the analytical techniques and adhering to a rigorous validation protocol, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Davies, M. J., & Rathmill, S. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Methods in Molecular Biology, 2081, 141-154. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Patel, P. R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(31), 6049-6053. [Link]

  • Meek, S. J., et al. (2014). The HPLC analytical approach of 3-amino piperidine.
  • Ge, Y., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 4933-4939. [Link]

  • International Council for Harmonisation. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 4-Amino-3-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-hydroxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, from antidiabetics to antivirals.[1][2] Its value lies in its stereochemically rich structure, which allows for precise three-dimensional interactions with biological targets. However, this structural complexity also necessitates a rigorous evaluation of selectivity and cross-reactivity to ensure drug safety and efficacy. Off-target interactions can lead to unexpected toxicities or diminished therapeutic effect, making early and comprehensive cross-reactivity profiling a cornerstone of successful drug development.[3][4]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 4-amino-3-hydroxypiperidine derivatives. It is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to design and interpret these critical studies with confidence.

Part 1: The Strategic Imperative for Cross-Reactivity Profiling

The 4-amino-3-hydroxypiperidine motif is found in diverse classes of drugs, each with a distinct primary target. For instance:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Agents like sitagliptin utilize this scaffold to treat type 2 diabetes. A key concern is selectivity against related proteases such as DPP-8 and DPP-9, inhibition of which has been linked to toxicity in preclinical models.[5][6]

  • Chemokine Receptor (CCR5) Antagonists: Maraviroc, an anti-HIV therapeutic, incorporates a related piperidine structure to block viral entry.[7][8] Cross-reactivity profiling for such molecules would focus on other chemokine receptors (e.g., CXCR4, CCR2) to avoid unintended immunomodulatory effects.[7]

Given this diversity, a one-size-fits-all approach to cross-reactivity is insufficient. A tiered, logical workflow is essential to efficiently identify and characterize potential off-target liabilities.

Caption: Tiered workflow for systematic cross-reactivity assessment.

Part 2: Key Experimental Methodologies & Protocols

A robust cross-reactivity assessment combines binding assays to identify potential interactions with functional assays to determine their biological consequence.

Broad Panel Radioligand Binding Assays

This is the cornerstone of early safety pharmacology. The objective is to screen the test compound at a high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.[9] A significant inhibition (commonly >50%) flags a potential interaction that requires further investigation.

Principle of the Assay: This is a competitive binding assay where a radiolabeled ligand with known affinity for a target is incubated with a source of that target (e.g., cell membranes) in the presence and absence of the test compound. A reduction in radioactivity bound to the target indicates that the test compound has displaced the radioligand.[10]

Detailed Protocol: Radioligand Displacement Assay

This protocol is a generalized template adaptable for specific targets.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-DPN for a generic receptor) in assay buffer to a final concentration at or near its dissociation constant (Kd).[11]

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions to achieve final assay concentrations ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M.

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target receptor and homogenize in cold assay buffer. Determine protein concentration using a BCA or Bradford assay.[10]

    • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM of haloperidol for dopamine D2 receptors).

  • Assay Execution (96-well plate format):

    • To each well, add:

      • 50 µL of test compound dilution or control (assay buffer for Total Binding, NSB control for Non-Specific Binding).

      • 150 µL of diluted membrane preparation (e.g., 10-50 µg protein/well).

      • 50 µL of diluted radioligand.

    • The final volume should be 250 µL.

  • Incubation:

    • Seal the plate and incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[10] The incubation time should be sufficient to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioactivity.[10]

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter (e.g., a MicroBeta counter).[12]

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Causality and Trustworthiness: This protocol is self-validating through the inclusion of total binding and non-specific binding controls. The Cheng-Prusoff correction accounts for the competitive effect of the radioligand, providing a more accurate measure of the test compound's affinity (Ki). Following FDA and ICH guidelines for in vitro safety pharmacology ensures regulatory acceptance.[13][14]

Cell-Based Functional Assays

A binding event does not always translate to a biological effect. The compound could be an agonist, antagonist, or have no functional consequence. Therefore, cell-based assays are critical for understanding the true impact of an off-target interaction.[15][16]

Principle of the Assay: These assays measure a downstream cellular response following receptor activation or inhibition in intact, living cells.[15] The specific readout depends on the target class.

Example Protocol: GPCR-Mediated cAMP Functional Assay

This assay is used to determine if a compound that binds to a G-protein coupled receptor (GPCR) acts as an agonist (stimulates a response) or an antagonist (blocks the response of a known agonist).

  • Cell Culture:

    • Culture cells stably expressing the target GPCR (e.g., HEK293 cells expressing the β2-adrenergic receptor) in appropriate media.

    • Plate the cells in a 96-well plate and grow to ~90% confluency.

  • Assay Execution (Antagonist Mode):

    • Wash the cells with a stimulation buffer (e.g., HBSS).

    • Pre-incubate the cells with various concentrations of the test compound for a set time (e.g., 15 minutes).

    • Add a known agonist for the receptor (e.g., isoproterenol) at a concentration that elicits a sub-maximal response (EC₈₀).

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cyclic AMP (cAMP) concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • Determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Expertise in Interpretation: If the compound shows no activity on its own but inhibits the agonist response, it is an antagonist. If it stimulates cAMP production in the absence of the agonist, it is an agonist. This distinction is vital for risk assessment.

Caption: Antagonist action at an off-target GPCR, blocking cAMP production.

Part 3: Comparative Data Presentation & Analysis

To translate raw data into actionable insights, results must be presented clearly. A comparison table is ideal for evaluating the selectivity of different derivatives.

Case Study: Consider two hypothetical 4-amino-3-hydroxypiperidine derivatives. Derivative A is a DPP-4 inhibitor for diabetes, and Derivative B is a CCR5 antagonist for HIV.

CompoundPrimary Target Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)Selectivity Index (Off-Target 1 / Primary)
Derivative A DPP-4: 5DPP-8: 500DPP-9: >10,000100-fold
Derivative B CCR5: 10CCR2: 8,000hERG: >10,000800-fold

Analysis:

  • Derivative A shows a 100-fold selectivity for its primary target (DPP-4) over the closely related protease DPP-8.[5] This is a generally acceptable margin, but further functional assays would be warranted to confirm the lack of DPP-8-mediated effects at therapeutic concentrations.

  • Derivative B demonstrates excellent selectivity (800-fold) against CCR2, a related chemokine receptor.[7] Critically, it shows no significant binding to the hERG potassium channel, a common source of cardiac toxicity, up to 10,000 nM.

The Selectivity Index is a crucial metric. A higher index (typically >100-fold) provides a greater margin of safety, suggesting that the compound is less likely to cause mechanism-based side effects from off-target engagement at its therapeutic dose.

Conclusion

The systematic investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For compounds built on the versatile 4-amino-3-hydroxypiperidine scaffold, this process is paramount. By employing a tiered strategy that begins with broad binding screens and progresses to focused functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach, grounded in robust protocols and clear analysis, allows for the confident selection of drug candidates with the highest probability of success and the lowest risk of unforeseen safety liabilities.

References

  • Ortiz, A., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hughey, J.J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

  • Colby, J.M., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River. Available at: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (2020). New Approach Methodologies in Drug Development. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • An, F., et al. (2019). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Available at: [Link]

  • Sanford, J., et al. (2013). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Zhang, Y., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Methods in Molecular Biology. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Stupple, P.A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Journal of Medicinal Chemistry. Available at: [Link]

  • Kushwaha, N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design. Available at: [Link]

  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-hydroxypiperidine
Reactant of Route 2
4-Amino-3-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.